2F-Qmpsb
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
2707165-48-6 |
|---|---|
Molekularformel |
C22H20F2N2O4S |
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate |
InChI |
InChI=1S/C22H20F2N2O4S/c1-15-7-8-17(14-19(15)31(28,29)26-12-9-22(23,24)10-13-26)21(27)30-18-6-2-4-16-5-3-11-25-20(16)18/h2-8,11,14H,9-10,12-13H2,1H3 |
InChI-Schlüssel |
JOSWCKYCXJMLNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)N4CCC(CC4)(F)F |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2F-Qmpsb: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2F-Qmpsb (Item No. 9003563) is an analytical reference standard categorized as a synthetic cannabinoid. This document provides a comprehensive technical overview of this compound, a synthetic cannabinoid receptor agonist. As a fluorinated derivative of QMPSB, this compound has garnered attention within the scientific community for its potent psychoactive effects and distinct chemical properties. This guide synthesizes the current understanding of its chemical structure, physicochemical characteristics, pharmacological activity, and metabolic fate. Detailed experimental protocols for in-vitro metabolism analysis are provided, alongside a discussion of its toxicological profile based on the broader class of synthetic cannabinoids. Visual diagrams of its metabolic pathway and the cannabinoid receptor signaling cascade are included to facilitate a deeper understanding of its biological interactions. This document is intended to serve as a core technical resource for researchers, scientists, and professionals engaged in drug development and forensic analysis.
Chemical Structure and Identification
This compound, also known by its synonyms SGT-13 and QMDFPSB, is a synthetic cannabinoid featuring a quinolin-8-yl ester head group linked to a sulfamoyl benzoate core, which is further substituted with a 4,4-difluoropiperidine tail. The fluorination of the piperidine ring is a key structural modification from its parent compound, QMPSB, and is believed to contribute to its increased potency.
| Identifier | Value |
| IUPAC Name | quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate |
| CAS Number | 2707165-48-6 |
| Molecular Formula | C₂₂H₂₀F₂N₂O₄S |
| Molecular Weight | 446.47 g/mol |
| SMILES | CC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)S(=O)(=O)N4CCC(CC4)(F)F |
| InChI | InChI=1S/C22H20F2N2O4S/c1-15-7-8-17(14-19(15)31(28,29)26-12-9-22(23,24)10-13-26)21(27)30-18-6-2-4-16-5-3-11-25-20(16)18/h2-8,11,14H,9-10,12-13H2,1H3 |
Physicochemical Properties
Limited quantitative data is available for the physicochemical properties of this compound. However, it is reported to have improved solubility and greater temperature stability compared to its non-fluorinated analog, QMPSB.
| Property | Value |
| XLogP3-AA (Predicted) | 4.3 |
| Solubility | Soluble in DMF and DMSO. Slightly soluble in ethanol and methanol. |
| Formulation | A crystalline solid. |
Pharmacology
Mechanism of Action
As a cannabinoid receptor agonist, this compound mimics the action of endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) by binding to and activating CB1 and CB2 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
Metabolism
The in-vitro metabolism of this compound has been studied, revealing that ester hydrolysis is a primary metabolic pathway. This process is primarily catalyzed by human carboxylesterase 1 (hCES1). Following ester hydrolysis, the resulting metabolites can undergo further phase I and phase II modifications.
Metabolic Pathway
Experimental Protocols
In-Vitro Metabolism of this compound
This protocol is based on published methodologies for the characterization of synthetic cannabinoid metabolism.
Objective: To identify the in-vitro phase I and phase II metabolites of this compound using human liver S9 fractions and recombinant enzymes.
Materials:
-
This compound
-
Pooled human liver S9 fraction (pHL S9)
-
Recombinant human carboxylesterases (hCES1)
-
Recombinant human cytochrome P450 enzymes (CYP2C8, 2C9, 2C19, 3A4, 3A5)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
High-resolution liquid chromatography-tandem mass spectrometry (LC-HRMS/MS) system
Procedure:
-
Incubation Setup:
-
Prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, pHL S9 (or recombinant enzymes), and the NADPH regenerating system.
-
Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (final concentration, e.g., 10 µM).
-
For phase II metabolism, include UDPGA in the incubation mixture.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex the samples and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid) for LC-HRMS/MS analysis.
-
-
LC-HRMS/MS Analysis:
-
Inject the reconstituted samples into the LC-HRMS/MS system.
-
Use a suitable C18 column for chromatographic separation.
-
Employ a gradient elution with mobile phases consisting of water and acetonitrile with formic acid.
-
Acquire data in both positive and negative ionization modes using full scan and data-dependent MS/MS.
-
-
Data Analysis:
-
Identify potential metabolites by searching for predicted mass-to-charge ratios (m/z) of metabolites (e.g., hydroxylated, carboxylated, glucuronidated species) in the full scan data.
-
Confirm the structure of the metabolites by analyzing their fragmentation patterns in the MS/MS spectra.
-
Toxicology
Specific toxicological data for this compound is not available. However, the toxicology of synthetic cannabinoids as a class is a significant concern. They are often more potent and have a higher affinity for the CB1 receptor than THC, which can lead to a greater risk of adverse effects.
Reported adverse effects of synthetic cannabinoids include:
-
Cardiovascular: Tachycardia, hypertension, myocardial infarction.
-
Neurological: Seizures, agitation, confusion, psychosis, hallucinations.
-
Psychiatric: Anxiety, paranoia, suicidal ideation.
-
Other: Nausea, vomiting, acute kidney injury.
Given the high potency of this compound, it is presumed to carry a similar or potentially greater risk of these adverse effects compared to other synthetic cannabinoids.
Conclusion
This compound is a potent synthetic cannabinoid receptor agonist with a distinct chemical structure characterized by a fluorinated piperidine tail. Its increased potency and altered physicochemical properties compared to its parent compound, QMPSB, make it a compound of significant interest to the scientific and forensic communities. The primary metabolic pathway involves ester hydrolysis, a crucial consideration for analytical detection in biological matrices. While specific pharmacological and toxicological data are limited, the information available on its class of compounds suggests a high potential for significant physiological and psychological effects. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its pharmacological and toxicological profile.
References
The Enigmatic Mechanism of 2F-Qmpsb: A Technical Guide for Researchers
An In-depth Exploration of a Novel Synthetic Cannabinoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
2F-Qmpsb (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) structurally derived from QMPSB. While specific pharmacological data for this compound remains limited in publicly accessible literature, its mechanism of action is presumed to be similar to that of its parent compound and other SCRAs. This technical guide synthesizes the available information on QMPSB and the general principles of cannabinoid receptor activation to provide a comprehensive overview of the putative mechanism of action of this compound. It is critical to note that the quantitative data and specific signaling pathway activities described herein are based on studies of the parent compound, QMPSB, and the broader class of SCRAs, as direct experimental data for this compound is not yet available.
Introduction
This compound is a novel psychoactive substance (NPS) that has emerged on the illicit drug market.[1][2] As a derivative of QMPSB, it belongs to the sulfamoyl benzoate class of SCRAs. The introduction of fluorine atoms into the piperidine ring was intended to enhance its potency compared to the parent compound.[3] Understanding the mechanism of action of this compound is crucial for predicting its physiological and toxicological effects, developing analytical detection methods, and informing public health responses. This guide provides a detailed examination of its presumed interaction with cannabinoid receptors and the subsequent intracellular signaling cascades.
Putative Pharmacodynamics at Cannabinoid Receptors
Based on the pharmacology of its parent compound, QMPSB, this compound is expected to act as a potent agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.
Receptor Binding Affinity
While no specific binding affinities for this compound have been published, the data for QMPSB provides a valuable reference point. QMPSB is a full agonist at both CB1 and CB2 receptors, with a moderate selectivity for the CB2 receptor.[4]
Table 1: Receptor Binding and Functional Activity of QMPSB (Parent Compound)
| Parameter | CB1 Receptor | CB2 Receptor | Reference |
| Ki | Not explicitly reported, but IC50 suggests high affinity | 25.15 nM | [3] |
| IC50 | 0.79 nM | Not Reported | [3] |
| EC50 | 10 nM | Not Reported | [3] |
| Agonist Type | Full Agonist | Full Agonist | [4] |
Disclaimer: This data is for the parent compound QMPSB and not this compound. The affinity and potency of this compound are anticipated to be higher due to its structural modifications.
Experimental Protocols for Receptor Binding Assays
The determination of receptor binding affinity (Ki) is typically performed using a competitive radioligand binding assay.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 or CB2 receptor.
-
Assay Buffer: A suitable buffer, such as Tris-HCl with BSA, is used to maintain pH and reduce non-specific binding.
-
Radioligand: A radiolabeled cannabinoid receptor antagonist, such as [³H]SR141716A for CB1 or [³H]WIN 55,212-2 for CB2, is used at a concentration close to its Kd.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound) are incubated with the receptor membranes and the radioligand.
-
Incubation: The mixture is incubated to allow for binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Signaling Pathways
As a G-protein coupled receptor (GPCR) agonist, this compound is expected to initiate a cascade of intracellular signaling events upon binding to CB1 and CB2 receptors. The primary signaling pathway for cannabinoid receptors involves coupling to inhibitory G-proteins (Gi/o).
G-Protein Signaling Cascade
Activation of Gi/o proteins by an agonist-bound cannabinoid receptor leads to the dissociation of the Gαi/o and Gβγ subunits.
-
Gαi/o Subunit: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).
-
Gβγ Subunit: The Gβγ dimer can modulate the activity of various effector proteins, including inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels (VGCCs). Activation of GIRKs leads to potassium efflux and membrane hyperpolarization, while inhibition of VGCCs reduces calcium influx. Both of these effects contribute to the inhibition of neurotransmitter release in neurons.
Caption: G-protein signaling cascade initiated by this compound.
β-Arrestin Recruitment
In addition to G-protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestin proteins. β-arrestin recruitment is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling pathways. The potential for this compound to induce β-arrestin recruitment and the specific downstream consequences have not been studied.
Caption: β-Arrestin recruitment and downstream events.
Experimental Protocols for Functional Assays
Functional assays are essential to determine the efficacy (Emax) and potency (EC50) of a compound.
Protocol: [³⁵S]GTPγS Binding Assay
-
Principle: This assay measures the activation of G-proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit upon receptor activation.
-
Procedure:
-
Receptor-expressing membranes are incubated with increasing concentrations of the test compound in the presence of GDP and [³⁵S]GTPγS.
-
The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the free form by filtration.
-
The amount of bound radioactivity is measured by scintillation counting.
-
The EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.
-
Protocol: cAMP Accumulation Assay
-
Principle: This assay measures the inhibition of adenylyl cyclase activity by quantifying the decrease in intracellular cAMP levels in response to a Gi/o-coupled receptor agonist.
-
Procedure:
-
Whole cells expressing the cannabinoid receptor are pre-treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
The cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the test compound.
-
The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
The EC50 for the inhibition of forskolin-stimulated cAMP accumulation is then calculated.
-
Metabolism of this compound
In vitro studies have shown that this compound undergoes extensive metabolism.[3][5] The primary metabolic pathways include:
-
Ester Hydrolysis: Cleavage of the ester linkage, which can occur both enzymatically (catalyzed by carboxylesterases) and non-enzymatically.[3][5]
-
Hydroxylation: Addition of hydroxyl groups to the molecule, primarily mediated by cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5).[5]
Caption: Major metabolic pathways of this compound.
Conclusion and Future Directions
This compound is a potent synthetic cannabinoid receptor agonist whose mechanism of action is inferred from its structural similarity to QMPSB and the well-established pharmacology of SCRAs. It is presumed to be a high-affinity agonist at both CB1 and CB2 receptors, initiating intracellular signaling cascades primarily through the Gi/o pathway. However, a significant data gap exists regarding its specific pharmacological profile. Future research should focus on determining the precise binding affinities (Ki) and functional potencies (EC50) of this compound at both cannabinoid receptors. Furthermore, investigating its potential for biased agonism by comparing its ability to activate G-protein versus β-arrestin pathways will be crucial for a complete understanding of its pharmacological and toxicological properties. Such data are essential for the scientific and medical communities to address the challenges posed by the continuous emergence of novel psychoactive substances.
References
Pharmacological Profile of 2F-QMPSB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2F-QMPSB (Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate), also known as SGT-13 or QMDFPSB, is a synthetic cannabinoid receptor agonist (SCRA) belonging to the sulfamoyl benzoate class of compounds. It is a fluorinated derivative of QMPSB, designed to exhibit increased potency. This document provides a comprehensive overview of the available pharmacological data on this compound, including its metabolic profile, and details the experimental protocols for its characterization. Due to a lack of publicly available quantitative receptor binding and functional activity data for this compound, information on its parent compound, QMPSB, is included for comparative purposes.
Introduction
This compound is a novel psychoactive substance (NPS) that emerged on the European drug market in 2018.[1] It is structurally characterized by a quinolin-8-yl ester head group, a sulfamoyl benzoate core, and a 4,4-difluoropiperidine tail. The introduction of fluorine atoms to the piperidine ring is a common chemical modification in SCRAs intended to enhance potency at cannabinoid receptors.[2] Reports from human volunteers suggest that this compound indeed possesses higher potency compared to its non-fluorinated precursor, QMPSB.[1]
Pharmacological Data
Receptor Binding and Functional Activity
To date, specific quantitative data on the receptor binding affinity (Kᵢ values) and functional activity (EC₅₀ values) of this compound at cannabinoid receptors CB₁ and CB₂ have not been published in peer-reviewed literature. However, its parent compound, QMPSB, has been characterized as a potent full agonist at both CB₁ and CB₂ receptors with moderate selectivity for the CB₂ receptor.[1]
Table 1: Pharmacological Data for QMPSB (Parent Compound)
| Compound | Receptor | Binding Affinity (Kᵢ) | Functional Activity (EC₅₀) | Efficacy | Reference |
| QMPSB | CB₁ | Not Reported | Not Reported | Full Agonist | [1] |
| QMPSB | CB₂ | Not Reported | Not Reported | Full Agonist | [1] |
Note: While sources state QMPSB is a potent full agonist, specific Kᵢ and EC₅₀ values from primary literature are not consistently available.
In Vivo Data
There is currently no publicly available data from controlled in vivo studies in animal models for this compound. The only available information regarding its in vivo effects comes from anecdotal reports of human volunteers, which indicate a higher potency than QMPSB.[1]
Metabolism
The in vitro metabolism of this compound has been investigated, revealing that ester hydrolysis is a primary metabolic pathway. This process is catalyzed mainly by human carboxylesterase 1 (hCES1) isoforms, although non-enzymatic hydrolysis also occurs.[1] The hydrolysis of the ester linkage yields a carboxylic acid product and 8-hydroxyquinoline, both of which can undergo further phase I and phase II metabolic reactions.
Hydroxylation of this compound is another significant metabolic route, primarily mediated by the cytochrome P450 enzymes CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5.[1] It is noteworthy that the carboxylic acid metabolites of this compound are predominantly detected in negative ionization mode mass spectrometry.[1]
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of this compound for the CB₁ and CB₂ receptors through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes prepared from HEK-293 or CHO cells stably expressing human CB₁ or CB₂ receptors.
-
Radioligand (e.g., [³H]CP-55,940).
-
Unlabeled competitor (this compound).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radioligand, and varying concentrations of this compound.
-
Initiate the binding reaction by adding the cell membranes (10-20 µg of protein per well).
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of this compound that displaces 50% of the radioligand) by non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound by quantifying its ability to stimulate the binding of [³⁵S]GTPγS to G-proteins coupled to cannabinoid receptors.
Materials:
-
Cell membranes from cells expressing CB₁ or CB₂ receptors.
-
[³⁵S]GTPγS.
-
GDP (Guanosine diphosphate).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and GDP.
-
Add the different concentrations of this compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate the plate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Signaling Pathways
As a cannabinoid receptor agonist, this compound is expected to activate the canonical signaling pathways associated with CB₁ and CB₂ receptors. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gᵢ/ₒ.
Upon agonist binding, the activated Gᵢ/ₒ protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunit of the G-protein can modulate other downstream effectors, including the activation of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels.
Conclusion
This compound is a potent synthetic cannabinoid receptor agonist, though a comprehensive quantitative pharmacological profile is not yet publicly available. Its metabolism is primarily driven by ester hydrolysis and CYP-mediated hydroxylation. The provided experimental protocols offer a framework for researchers to further characterize the binding affinity and functional activity of this compound. Future research should focus on obtaining quantitative in vitro and in vivo data to better understand the pharmacological and toxicological profile of this compound.
References
In-Vitro Metabolism of 2F-QMPSB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vitro metabolism of 2F-QMPSB (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate), a synthetic cannabinoid receptor agonist (SCRA). The data and protocols summarized herein are derived from published scientific literature to support research and drug development activities.
Executive Summary
The in-vitro metabolism of this compound is characterized by extensive phase I and phase II biotransformations.[1][2][3][4][5] The primary metabolic pathway is ester hydrolysis, leading to the cleavage of the quinolin-8-yl ester head group.[1][2][3][4][5] This initial step is followed by a series of further reactions, including hydroxylation and glucuronidation.[1][2][4] A total of fourteen metabolites (QM1 to QM14) have been identified in in-vitro studies.[1][5][6] The carboxylic acid product resulting from ester hydrolysis and its subsequent metabolites are notably detected with higher sensitivity in negative ionization mode mass spectrometry.[1][2][3][4][5]
Data Presentation
Identified Metabolites of this compound
The following table summarizes the metabolites of this compound identified in in-vitro incubations with pooled human liver S9 fraction (pHLS9) and specific CYP isozymes.[1]
| Metabolite ID | Metabolic Reaction | Incubation Condition | Ionization Mode for Detection |
| Intact Ester Group | |||
| QM1-QM4 | Hydroxylation | CYP Isozyme Incubations | Not specified |
| Carboxylic Acid Group (Post-Ester Hydrolysis) | |||
| QM5 | Ester Hydrolysis | pHLS9, CYP Isozyme Incubations | Negative |
| QM6 | Ester Hydrolysis, Hydroxylation | CYP Isozyme Incubations | Negative |
| QM7 | Ester Hydrolysis, Dihydroxylation | pHLS9, CYP Isozyme Incubations | Negative |
| QM8 | Ester Hydrolysis, Trihydroxylation | pHLS9, CYP Isozyme Incubations | Negative |
| QM9 | Ester Hydrolysis, Glucuronidation | pHLS9, CYP Isozyme Incubations | Negative |
| 8-Hydroxyquinoline Group (Post-Ester Hydrolysis) | |||
| QM10 | Ester Hydrolysis | pHLS9, CYP Isozyme Incubations | Not specified |
| QM11 | Ester Hydrolysis, Hydroxylation | CYP Isozyme Incubations | Not specified |
| QM12 | Ester Hydrolysis, Dihydroxylation | pHLS9, CYP Isozyme Incubations | Not specified |
| QM13 | Ester Hydrolysis, Glucuronidation | pHLS9, CYP Isozyme Incubations | Not specified |
| QM14 | Ester Hydrolysis, Sulfation | pHLS9, CYP Isozyme Incubations | Not specified |
Enzyme Contribution to this compound Metabolism
The following enzymes have been identified as key contributors to the metabolism of this compound.
| Enzyme Family | Specific Isoforms | Primary Metabolic Role |
| Human Carboxylesterases (hCES) | hCES1 isoforms | Ester Hydrolysis |
| Cytochrome P450 (CYP) | CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5 | Hydroxylation |
Experimental Protocols
In-Vitro Incubation with Pooled Human Liver S9 Fraction (pHLS9)
This protocol outlines the general procedure for assessing the metabolism of this compound using a pooled human liver S9 fraction.
-
Preparation of Incubation Mixture: A typical incubation mixture contains this compound, pHLS9 fraction, and a buffered solution (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of co-factors such as NADPH-generating system (for phase I reactions) and UDPGA (for phase II glucuronidation reactions).
-
Incubation: The mixture is incubated at 37°C for a specified period, typically up to 6 hours.[1]
-
Termination of Reaction: The reaction is stopped by the addition of an organic solvent (e.g., ice-cold acetonitrile) to precipitate proteins.
-
Sample Preparation: The sample is centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.
-
Analysis: The supernatant is analyzed using Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) to identify and quantify the metabolites.
Monooxygenase and Carboxylesterase Activity Screening
To identify the specific enzymes responsible for the metabolism of this compound, activity screening assays are performed.[5]
-
Incubation with Recombinant Enzymes: this compound is incubated separately with a panel of recombinant human CYP450 isoforms and human carboxylesterases.
-
Reaction Conditions: The incubation conditions are similar to the pHLS9 assay, with the appropriate co-factors for each enzyme class.
-
Analysis: The formation of metabolites is monitored by LC-HRMS/MS. The activity of each isozyme is determined by the rate of metabolite formation.
Visualizations
Experimental Workflow for In-Vitro Metabolism Studies
Caption: Workflow for the in-vitro metabolism study of this compound.
Metabolic Pathways of this compound
Caption: Proposed in-vitro metabolic pathways of this compound.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Receptor Binding Affinity of 2F-Qmpsb
For Researchers, Scientists, and Drug Development Professionals
Abstract
2F-Qmpsb (quinolin-8-yl 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoate), also known as SGT-13, is a synthetic cannabinoid that has emerged as a compound of interest within the scientific community. As a fluorinated derivative of the potent cannabinoid receptor agonist QMPSB, it is anticipated to possess significantly enhanced pharmacological activity. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with cannabinoid receptors. Due to the limited availability of specific quantitative binding data for this compound in public literature, this document leverages data from its parent compound, QMPSB, to provide a foundational understanding. It details generalized experimental protocols for assessing receptor binding affinity and explores the downstream signaling pathways associated with cannabinoid receptor activation. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study of synthetic cannabinoids and the development of novel therapeutics.
Introduction
Synthetic cannabinoid receptor agonists (SCRAs) represent a large and structurally diverse class of psychoactive substances. Their primary mechanism of action involves interaction with the cannabinoid receptors, principally the CB1 and CB2 receptors.[1] this compound is an arylsulfonamide-based synthetic cannabinoid and a fluorinated derivative of QMPSB.[2] The introduction of fluorine atoms is a common medicinal chemistry strategy employed to enhance metabolic stability and, in many cases, increase binding affinity and potency at target receptors.[2] While direct quantitative binding studies for this compound are not widely published, investigations involving human volunteers have suggested a higher potency for this compound compared to its parent compound, QMPSB.
Receptor Binding Affinity
Quantitative Data
As of the date of this publication, specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀, EC₅₀ values) for this compound at cannabinoid or other receptors are not available in the peer-reviewed literature. However, the binding affinity of its parent compound, QMPSB, has been characterized and serves as a critical reference point.
Table 1: Receptor Binding Affinity of QMPSB
| Compound | Receptor | Kᵢ (nM) | Assay Type | Cell Line | Radioligand | Reference |
| QMPSB | CB₁ | 3 | Competitive Binding | HEK | [³H]-CP-55,940 | [3] |
| QMPSB | CB₂ | 4 | Competitive Binding | HEK | [³H]-CP-55,940 | [3] |
QMPSB demonstrates high, low-nanomolar affinity for both CB₁ and CB₂ receptors, acting as a potent and poorly selective dual agonist.[3] The fluorination of the piperidine ring in this compound is anticipated to modulate this binding profile, likely resulting in an even higher affinity for one or both cannabinoid receptors.
Structure-Activity Relationship
The chemical structure of this compound is closely related to QMPSB, with the key difference being the substitution of two hydrogen atoms with fluorine atoms on the piperidine ring. This modification can influence the molecule's conformation, lipophilicity, and electrostatic interactions with the receptor's binding pocket, potentially leading to enhanced binding affinity and functional potency.
Experimental Protocols
The following sections describe generalized experimental protocols for determining the receptor binding affinity and functional activity of a ligand like this compound.
Radioligand Binding Assay (Competitive)
This in vitro assay is a standard method for determining the binding affinity of a test compound to a specific receptor. It measures the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Kᵢ) of this compound at CB₁ and CB₂ receptors.
Materials:
-
Membrane preparations from cells stably expressing human CB₁ or CB₂ receptors (e.g., HEK-293, CHO cells).
-
Radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-CP-55,940).
-
Test compound (this compound) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).
-
Non-specific binding control (a high concentration of a known non-radiolabeled ligand).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, combine the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically at or below its Kₔ), and varying concentrations of the test compound (this compound).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 30°C) for a sufficient period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Signaling Pathways
Upon binding to CB₁ and CB₂ receptors, which are G-protein coupled receptors (GPCRs), this compound is expected to act as an agonist, initiating a cascade of intracellular signaling events.
The canonical signaling pathway for CB₁ and CB₂ receptor agonists involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Additionally, activation of these receptors can lead to the modulation of various ion channels (e.g., inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels) and the activation of mitogen-activated protein kinase (MAPK) pathways.
Conclusion
This compound is a synthetic cannabinoid of significant interest due to its structural relationship to the potent dual CB₁/CB₂ agonist QMPSB and the potential for enhanced pharmacological properties conferred by its fluorination. While specific quantitative binding affinity data for this compound remains to be fully elucidated in publicly accessible literature, the information available for its parent compound provides a strong foundation for further investigation. The experimental protocols and signaling pathway information detailed in this guide offer a framework for researchers to design and interpret studies aimed at characterizing the complete pharmacological profile of this compound. Such research is crucial for understanding the potential therapeutic applications and toxicological risks associated with this and other novel synthetic cannabinoids.
References
An In-Depth Technical Guide to 2F-QMPSB (SGT-13)
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
2F-QMPSB (also known as SGT-13 or QMDFPSB) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a designer drug.[1] Structurally, it is a fluorinated derivative of the arylsulfonamide-based synthetic cannabinoid QMPSB.[1] The introduction of fluorine atoms on the piperidine ring is a common medicinal chemistry strategy aimed at increasing the potency of cannabinoid receptor ligands.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, metabolism, and pharmacology of this compound, intended to serve as a resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
Chemical Information
The systematic IUPAC name for this compound is quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate .[2]
Chemical Structure:
Figure 1: Chemical structure of this compound.
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | quinolin-8-yl 3-(4,4-difluoropiperidin-1-yl)sulfonyl-4-methylbenzoate | [2] |
| Synonyms | SGT-13, QMDFPSB, 2-fluoro QMPSB | [2] |
| Molecular Formula | C22H20F2N2O4S | |
| Molar Mass | 446.47 g/mol | |
| CAS Number | 2707165-48-6 |
Table 2: Pharmacological Data for the Parent Compound QMPSB
| Parameter | Receptor | Value | Reference |
| Binding Affinity (Ki) | CB1 | 3 nM | |
| CB2 | 4 nM | ||
| Functional Activity (EC50) | CB1 | 10 nM | |
| IC50 | CB1 | 0.79 nM |
Synthesis and Analytical Characterization
Proposed Synthesis Workflow
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of its parent compound QMPSB and general organic chemistry principles, a plausible synthetic route can be proposed. The synthesis would likely involve the coupling of two key intermediates: 4-methyl-3-((4,4-difluoropiperidin-1-yl)sulfonyl)benzoyl chloride and 8-hydroxyquinoline.
References
An In-Depth Technical Guide to CAS number 2707165-48-6 (2-fluoro QMPSB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthetic cannabinoid designated by CAS number 2707165-48-6. This compound is chemically known as quinolin-8-yl 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoate and is also referred to by the synonyms 2-fluoro QMPSB, QMDFPSB, and SGT-13. It is classified as an arylsulfonamide-based synthetic cannabinoid and is a fluorinated derivative of the potent cannabinoid agonist QMPSB.[1] As a substance encountered in forensic and toxicological casework, understanding its chemical properties, metabolic fate, and presumed biological activity is crucial for the drug development and scientific research communities.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-fluoro QMPSB is presented in Table 1. This data is essential for analytical method development, formulation, and pharmacokinetic studies.
| Property | Value | Reference(s) |
| CAS Number | 2707165-48-6 | [1] |
| Synonyms | 2-fluoro QMPSB, QMDFPSB, SGT-13 | [2] |
| Molecular Formula | C22H20F2N2O4S | [1] |
| Molecular Weight | 446.47 g/mol | [1] |
| IUPAC Name | quinolin-8-yl 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoate | [1] |
| Appearance | Not explicitly stated in literature; likely a solid at room temperature. | |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethylformamide (DMF). |
Analytical Characterization
The identification and characterization of 2-fluoro QMPSB in seized materials and biological samples are critical for forensic and research purposes. The primary analytical techniques employed are detailed below.
Experimental Protocols
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for the identification of volatile and semi-volatile compounds. For 2-fluoro QMPSB, a typical GC method would involve a fused silica capillary column (e.g., DB-1), with a temperature program starting at a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to ensure separation from other components. The mass spectrometer is operated in electron ionization (EI) mode, and the resulting fragmentation pattern is compared to reference spectra.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for the structural elucidation of the molecule. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule, confirming its identity.[3]
-
High-Resolution Mass Spectrometry (HRMS): Techniques such as liquid chromatography coupled with quadrupole time-of-flight (LC-QTOF) mass spectrometry provide high-resolution mass data, allowing for the determination of the elemental composition of the parent molecule and its fragments with high accuracy. This is particularly useful for differentiating between compounds with similar nominal masses.[4]
In-Vitro Metabolism
Understanding the metabolic fate of a compound is fundamental in drug development and toxicology. In-vitro studies have been conducted to elucidate the metabolic pathways of 2-fluoro QMPSB.
Experimental Protocols
-
Incubation with Human Liver S9 Fraction: Pooled human liver S9 fractions, which contain a mixture of cytosolic and microsomal enzymes, are incubated with 2-fluoro QMPSB to simulate hepatic metabolism. The reaction mixture typically includes cofactors such as NADPH to support the activity of cytochrome P450 enzymes.[4]
-
Recombinant Cytochrome P450 (CYP) and Carboxylesterase (CES) Assays: To identify the specific enzymes responsible for metabolism, 2-fluoro QMPSB is incubated with individual recombinant human CYP isozymes (e.g., CYP3A4, CYP2C9, etc.) and carboxylesterases.[4]
-
Metabolite Identification by LC-HRMS/MS: Following incubation, the samples are analyzed by liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) to separate and identify the metabolites based on their accurate mass and fragmentation patterns.[4]
Metabolic Pathways
The primary metabolic transformations of 2-fluoro QMPSB are ester hydrolysis and oxidative metabolism.
-
Ester Hydrolysis: The ester linkage in 2-fluoro QMPSB is susceptible to hydrolysis by carboxylesterases, leading to the formation of 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoic acid and 8-hydroxyquinoline.[4]
-
Oxidative Metabolism: The molecule can undergo hydroxylation at various positions, primarily mediated by CYP enzymes.[4]
The diagram below illustrates the proposed metabolic pathway of 2-fluoro QMPSB.
Caption: Proposed metabolic pathway of 2-fluoro QMPSB.
Involved Enzymes
The in-vitro metabolism of 2-fluoro QMPSB is primarily mediated by the following enzymes:
| Enzyme Family | Specific Isozymes | Metabolic Reaction | Reference(s) |
| Cytochrome P450 | CYP3A4, CYP2C9, CYP2C19, CYP2D6 | Oxidative metabolism (e.g., hydroxylation) | [4] |
| Carboxylesterases | CES1, CES2 | Ester hydrolysis | [4] |
Pharmacological Activity
Mechanism of Action
2-fluoro QMPSB is structurally similar to known synthetic cannabinoids and is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[5] Its parent compound, QMPSB, has been identified as a potent full agonist at both CB1 and CB2 receptors.[4] The fluorination of the piperidine ring in 2-fluoro QMPSB is a common medicinal chemistry strategy to potentially enhance potency and metabolic stability.[1]
The activation of CB1 receptors, which are primarily located in the central nervous system, is responsible for the psychoactive effects of cannabinoids. CB2 receptors are predominantly found in the periphery and are associated with immune function.
The signaling pathway following cannabinoid receptor activation is depicted below.
Caption: G-protein coupled cannabinoid receptor signaling pathway.
Quantitative Pharmacological Data
Note: Despite extensive literature searches, specific quantitative pharmacological data for 2-fluoro QMPSB (CAS 2707165-48-6), such as receptor binding affinities (Ki) and functional potencies (EC50) at CB1 and CB2 receptors, are not publicly available at the time of this report. The pharmacological profile is inferred from its structural similarity to QMPSB and other synthetic cannabinoids.
| Receptor | Parameter | Value | Reference(s) |
| Human CB1 | Ki (nM) | Not Available | |
| Human CB1 | EC50 (nM) | Not Available | |
| Human CB2 | Ki (nM) | Not Available | |
| Human CB2 | EC50 (nM) | Not Available |
In-Vivo and Clinical Data
There is no publicly available information regarding in-vivo studies in animal models or clinical trials in humans for 2-fluoro QMPSB. Its research appears to be primarily in the domains of forensic science and analytical toxicology.
Discussion and Future Directions
2-fluoro QMPSB is a synthetic cannabinoid with a well-characterized chemical structure and in-vitro metabolic profile. The lack of publicly available quantitative pharmacological and in-vivo data presents a significant knowledge gap. For drug development professionals, this absence of data means that the therapeutic potential and safety profile of 2-fluoro QMPSB remain largely unknown.
Future research should focus on:
-
Quantitative Pharmacological Profiling: Determining the binding affinities (Ki) and functional activities (EC50, Emax) of 2-fluoro QMPSB at CB1 and CB2 receptors is essential to understand its potency and efficacy.
-
In-Vivo Studies: Animal models are needed to assess the pharmacokinetic profile, behavioral effects, and potential therapeutic applications (e.g., in pain, inflammation) and to evaluate its toxicity and abuse liability.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 2-fluoro QMPSB could provide valuable insights into the structural requirements for potent and selective cannabinoid receptor modulation.
The workflow for such future research is outlined in the diagram below.
Caption: A proposed workflow for the future research and development of 2-fluoro QMPSB analogs.
Conclusion
CAS number 2707165-48-6, or 2-fluoro QMPSB, is a synthetic cannabinoid that has been characterized analytically and metabolically. While its mechanism of action is presumed to be agonism at cannabinoid receptors, a lack of quantitative pharmacological and in-vivo data currently limits its potential for therapeutic development. This technical guide summarizes the existing knowledge and highlights the critical areas for future research to fully elucidate the pharmacological profile of this compound.
References
- 1. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, 2F-QMPSB, QMiPSB, and SGT-233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 2F-QMPSB
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-QMPSB (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized herbal materials in Europe.[1][2] As a member of a newer class of SCRAs featuring a sulfamoyl benzoate core, its detection and characterization are crucial for forensic toxicology, clinical analysis, and drug development research.[1][3] These application notes provide an overview of the analytical methods for the detection of this compound and its metabolites, focusing on mass spectrometric techniques. Detailed protocols and data presentation are included to aid researchers in developing and implementing robust analytical strategies.
Analytical Methods Overview
The primary analytical methods for the identification and quantification of this compound and its metabolites are based on mass spectrometry, particularly Liquid Chromatography coupled to High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS).[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy have also been utilized for the structural elucidation and characterization of the parent compound.[4][5]
A key consideration in the analysis of this compound, especially in biological matrices, is its metabolism. In vitro studies have shown that this compound undergoes extensive ester hydrolysis, and as a result, the parent compound may not be detectable in urine samples.[1][6] Therefore, analytical methods should target not only the parent compound but also its major metabolites, such as the ester hydrolysis products and their glucuronides.[1][2][4] Notably, the carboxylic acid product of ester hydrolysis and its subsequent metabolites are often more readily detected in negative ionization mode.[1][2][6]
Data Presentation
Table 1: Key Analytical Targets for this compound Detection
| Analyte | Chemical Name | Rationale for Targeting | Recommended Ionization Mode |
| This compound | Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate | Parent compound, present in seized materials. | Positive |
| 2F-MPSBA | 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoic acid | Primary ester hydrolysis metabolite, a key target in biological samples.[7] | Negative |
| Metabolite Glucuronides | Glucuronidated conjugates of 2F-MPSBA and its hydroxy-metabolites | Phase II metabolites, important for urine analysis. | Negative |
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Strengths | Limitations | Typical Application |
| LC-HRMS/MS | High sensitivity and selectivity, suitable for complex matrices, can detect metabolites.[1][2] | Higher cost and complexity. | Identification and quantification in biological fluids and seized materials. |
| GC-MS | Good for volatile and thermally stable compounds, provides library-matchable spectra.[4] | May require derivatization for non-volatile metabolites, potential for thermal degradation of the analyte. | Analysis of seized herbal materials and powders. |
| NMR | Provides definitive structural information.[4] | Lower sensitivity compared to MS, requires pure samples. | Structural elucidation of new compounds and reference standards. |
Experimental Protocols
Protocol 1: Sample Preparation of Seized Herbal Material for LC-HRMS/MS and GC-MS Analysis
This protocol describes a general procedure for the extraction of this compound from herbal matrices.
Materials:
-
Seized herbal material
-
Methanol, HPLC grade
-
Chloroform, HPLC grade[8]
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
Autosampler vials
Procedure:
-
Homogenize the seized herbal material to a fine powder.
-
Accurately weigh approximately 100 mg of the homogenized material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial for LC-HRMS/MS analysis.
-
For GC-MS analysis, a solvent exchange to a more volatile solvent like chloroform may be performed by evaporating the methanol under a gentle stream of nitrogen and reconstituting the residue in chloroform.[8]
Protocol 2: In Vitro Metabolism Study of this compound using Human Liver S9 Fraction
This protocol is designed to identify the metabolites of this compound.
Materials:
-
This compound reference standard
-
Pooled human liver S9 fraction
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile, ice-cold
-
Internal standard (e.g., glibenclamide)[1]
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol).
-
In a microcentrifuge tube, combine the human liver S9 fraction, phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to the mixture. The final substrate concentration should be optimized (e.g., 10 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.[1]
-
Vortex the mixture and then centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to an autosampler vial for LC-HRMS/MS analysis.
-
Analyze the samples in both positive and negative ionization modes to ensure the detection of all relevant metabolites.[1]
Protocol 3: LC-HRMS/MS Analysis of this compound and its Metabolites
This protocol provides a general framework for the instrumental analysis. Specific parameters should be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 analytical column (e.g., 2.1 x 100 mm, 1.8 µm)
LC Parameters:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analytes, then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS Parameters:
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.
-
Capillary Voltage: Optimized for the instrument (e.g., 3.5 kV)
-
Source Temperature: Optimized for the instrument (e.g., 120°C)
-
Desolvation Gas Flow and Temperature: Optimized for the instrument.
-
Acquisition Mode: Full scan with data-dependent or independent MS/MS fragmentation.
-
Mass Range: m/z 100-1000
Visualizations
Caption: Analytical workflow for the detection of this compound.
Caption: Metabolic pathway and key analytical targets for this compound.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, this compound, QMiPSB, and SGT-233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Note: GC-MS Analysis of 2F-Qmpsb in Herbal Material
Introduction
2F-Qmpsb (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized herbal materials in Europe.[1][2][3][4][5] As a member of a newer class of SCRAs featuring a sulfamoyl benzoate core, its detection and accurate quantification in complex matrices such as herbal incense blends are crucial for forensic laboratories, public health organizations, and researchers in drug development. This application note provides a detailed protocol for the extraction and subsequent analysis of this compound from herbal material using Gas Chromatography-Mass Spectrometry (GC-MS).
Principle
This method involves the solvent extraction of this compound from a homogenized herbal matrix, followed by analysis using GC-MS. The gas chromatograph separates the analyte from other components in the extract based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio, providing a characteristic mass spectrum that allows for definitive identification and quantification. It is important to note that the choice of extraction solvent can influence the results; for instance, using methanol may lead to the transesterification of this compound to its methyl ester derivative.[6]
Materials and Reagents
-
This compound reference standard
-
Internal standard (e.g., JWH-018-d9 or other suitable deuterated synthetic cannabinoid)
-
Methanol (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
Chloroform (ACS grade or higher)
-
Anhydrous sodium sulfate
-
Nitrogen gas, high purity
-
Glass vials with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, PTFE)
-
Analytical balance
-
Grinder or mortar and pestle
Experimental Protocols
Sample Preparation
-
Homogenization: Grind the herbal material to a fine, homogenous powder using a grinder or mortar and pestle. This is critical for ensuring representative sampling.
-
Extraction:
-
Accurately weigh approximately 100 mg of the homogenized herbal material into a glass centrifuge tube.
-
Add 10 mL of the chosen extraction solvent (e.g., methanol or a 9:1 mixture of chloroform and methanol).
-
Spike with an appropriate amount of internal standard.
-
Vortex the mixture for 2 minutes.
-
Sonicate for 15 minutes in a water bath.
-
Centrifuge at 3000 rpm for 10 minutes.
-
-
Filtration and Evaporation:
-
Carefully transfer the supernatant to a clean glass vial.
-
Filter the extract through a 0.45 µm PTFE syringe filter.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution: Reconstitute the dried extract in 1 mL of ethyl acetate for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Injector: Split/splitless inlet, operated in splitless mode at 280°C.
-
Column: HP-5ms (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 280°C, hold for 10 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Data Presentation
Quantitative data for this compound analysis is not widely available in the literature. The following table provides a template for summarizing key validation parameters that should be established for this method.
| Parameter | Value | Notes |
| Limit of Detection (LOD) | To be determined | The lowest concentration of analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | To be determined | The lowest concentration of analyte that can be accurately and precisely quantified. |
| Linearity (R²) | >0.99 | To be determined over a suitable concentration range. |
| Recovery (%) | To be determined | Should be assessed at low, medium, and high concentrations. |
| Precision (%RSD) | <15% | Repeatability and intermediate precision should be evaluated. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the experimental workflow for the GC-MS analysis of this compound in herbal material.
Caption: Workflow for this compound analysis.
The metabolic fate of this compound is an important consideration for toxicological screenings. In vitro studies have shown that ester hydrolysis is a significant metabolic pathway, primarily catalyzed by human carboxylesterase (hCES) isoforms.[2][3][4][5] Additionally, hydroxylation reactions mediated by cytochrome P450 enzymes (CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5) have been observed.[2][4][5] The resulting hydrolysis products and their glucuronides are considered suitable targets for monitoring this compound consumption.[2][4][5]
The following diagram illustrates the primary metabolic pathways of this compound.
Caption: this compound metabolic pathways.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantification of 2F-Qmpsb in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2F-Qmpsb in biological matrices such as plasma and urine. This compound is a synthetic cannabinoid receptor agonist, and this protocol provides a robust workflow for researchers, scientists, and drug development professionals engaged in forensic analysis, toxicology studies, and pharmacokinetic research.[1][2][3] The method utilizes a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Introduction
This compound (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid that has been identified in seized materials.[3] As with other novel psychoactive substances, its emergence necessitates the development of reliable analytical methods for its detection and quantification in biological specimens to understand its pharmacokinetics, pharmacodynamics, and potential for toxicity. LC-MS/MS offers high sensitivity and specificity, making it the ideal platform for this application. This document provides a detailed protocol for the extraction and quantification of this compound.
Experimental
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from plasma and urine samples.
Materials:
-
Blank plasma or urine
-
This compound analytical standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade), ice-cold
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 20 |
| 0.5 | 20 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry
Instrumentation:
-
Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source
Mass Spectrometer Settings:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 500°C |
| IonSpray Voltage | 5500 V |
MRM Transitions: The following MRM transitions should be optimized for the specific instrument used. The precursor ion for this compound is m/z 445.1.[3]
Table 2: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| This compound (Quantifier) | 445.1 | 145.1 | 100 | 35 |
| This compound (Qualifier) | 445.1 | 117.1 | 100 | 45 |
| Internal Standard | - | - | 100 | - |
Method Validation Parameters (Representative Data)
The following table summarizes typical quantitative performance data for a validated LC-MS/MS method for a similar small molecule. This data is for illustrative purposes and should be determined experimentally during method validation.
Table 3: Representative Quantitative Performance
| Parameter | Result |
|---|---|
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | 85 - 115% |
| Matrix Effect | < 15% |
Diagrams
Caption: Experimental workflow for this compound quantification.
Conclusion
The described LC-MS/MS protocol provides a robust and sensitive method for the quantification of this compound in biological matrices. The simple sample preparation and rapid chromatographic analysis make it suitable for high-throughput applications in forensic toxicology and clinical research. The method should be fully validated in the laboratory according to established guidelines before implementation for routine analysis.
References
- 1. pure.atu.ie [pure.atu.ie]
- 2. Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, this compound, QMiPSB, and SGT-233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
Preparation of 2F-QMPSB Analytical Reference Standard: An Application Note
For Research, Scientific, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the preparation and characterization of a 2F-QMPSB (quinolin-8-yl 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoate) analytical reference standard. This compound is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a new psychoactive substance (NPS).[1][2] The availability of a well-characterized analytical reference standard is crucial for forensic laboratories, researchers, and pharmaceutical development professionals for the unambiguous identification and quantification of this substance. This note details a proposed synthetic route, purification methods, and a suite of analytical techniques for comprehensive characterization.
Introduction
The emergence of novel psychoactive substances poses a significant challenge to public health and law enforcement. This compound is a quinolin-8-yl sulfonyl benzoate derivative that has been detected in seized herbal materials.[1] Structurally related to QMPSB, the introduction of fluorine atoms is believed to enhance its potency and thermal stability.[3][4] Accurate analytical data is paramount for the identification of this compound in complex matrices and for metabolic studies. This protocol outlines the necessary steps to produce and qualify a this compound analytical reference standard.
Proposed Synthesis of this compound
Step 1: Synthesis of 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoic acid (2F-MPSBA)
The first step involves the sulfonylation of 4,4-difluoropiperidine with 3-(chlorosulfonyl)-4-methylbenzoic acid. This reaction forms the sulfonamide bond and yields the key intermediate, 2F-MPSBA, which has been identified as a precursor in seized samples.[1]
Step 2: Esterification of 2F-MPSBA with 8-hydroxyquinoline
The final step is the esterification of the synthesized 2F-MPSBA with 8-hydroxyquinoline. A common method for this transformation is the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Experimental Protocols
Synthesis of 3-((4,4-difluoropiperidin-1-yl)sulfonyl)-4-methylbenzoic acid (2F-MPSBA)
-
To a solution of 3-(chlorosulfonyl)-4-methylbenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add triethylamine (2.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4,4-difluoropiperidine hydrochloride (1.1 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2F-MPSBA.
Synthesis of this compound
-
Dissolve the crude 2F-MPSBA (1.0 eq), 8-hydroxyquinoline (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Add EDC (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Purification
The crude this compound should be purified using column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes is recommended.
-
Load the crude product onto a silica gel column.
-
Elute with a gradient of 5% to 40% ethyl acetate in hexanes.
-
Collect fractions and analyze by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a solid.
Analytical Characterization
A comprehensive analytical characterization is mandatory to confirm the identity, purity, and quality of the prepared reference standard.
Analytical Workflow
Analytical Methods and Expected Data
The following table summarizes the analytical techniques and expected results for the characterization of this compound.
| Technique | Purpose | Expected Results/Parameters | Reference |
| High-Performance Liquid Chromatography (HPLC-UV) | Purity Assessment & Quantification | Purity ≥ 98%. Retention time and peak area for quantification. | General practice |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and Impurity Profiling | Characteristic fragmentation pattern. | [1] |
| High-Resolution Mass Spectrometry (HR-MS) | Accurate Mass and Elemental Composition | Provides high-resolution mass data for formula confirmation. | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation and Confirmation | 1H, 13C, and 19F NMR spectra with chemical shifts and coupling constants consistent with the structure of this compound. | [1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional Group Identification | Characteristic absorption bands for ester carbonyl, sulfonyl, and aromatic groups. | General practice |
Table 1: Summary of Analytical Characterization Data
| Analysis | Parameter | Specification |
| Appearance | Physical State | White to off-white solid |
| Identity by NMR | 1H, 13C, 19F Spectra | Conforms to the structure of this compound |
| Identity by HR-MS | Mass-to-charge ratio (m/z) | Consistent with the calculated exact mass |
| Purity by HPLC | Peak Area % | ≥ 98% |
| Residual Solvents | By GC-HS | To be determined |
| Water Content | By Karl Fischer Titration | To be determined |
Stability and Storage
Analytical reference standards should be stored in a cool, dark, and dry place. It is recommended to store this compound at -20°C in a tightly sealed container under an inert atmosphere to prevent degradation. Stability studies should be conducted to determine the long-term stability and recommend a re-test date. While this compound is reported to have better temperature stability than QMPSB, proper storage is crucial.[3][4]
Conclusion
This application note provides a detailed, albeit proposed, protocol for the preparation of a this compound analytical reference standard. The synthesis is based on established chemical reactions, and the analytical workflow ensures a comprehensive characterization of the final product. The availability of a high-purity, well-characterized reference standard is essential for the accurate detection and quantification of this compound in forensic and research settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5387711A - Process for preparing 3-sulfobenzoic acid and alkali metal salts thereof - Google Patents [patents.google.com]
Application Notes and Protocols: In-Vitro Carboxylesterase Activity Assay for 2F-QMPSB
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-QMPSB (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist that undergoes significant metabolism in humans. A primary metabolic pathway is the hydrolysis of the ester linkage, a reaction catalyzed by carboxylesterases (CEs), particularly the human carboxylesterase 1 (hCES1) isoform.[1][2][3] Understanding the kinetics of this enzymatic activity is crucial for predicting the compound's pharmacokinetic profile, potential drug-drug interactions, and overall toxicological assessment.
These application notes provide detailed protocols for conducting in-vitro carboxylesterase activity assays for this compound using two common methodologies: a fluorometric-based high-throughput screening assay and a specific quantitative assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for In-Vitro Carboxylesterase Activity Assay
The following diagram illustrates the general workflow for assessing the in-vitro carboxylesterase activity towards this compound.
References
Forensic Applications for the Identification of 2F-QMPSB: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-QMPSB (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged on the novel psychoactive substances (NPS) market.[1][2][3] First identified in seized herbal materials in Europe in 2018, this compound belongs to a group of SCRAs characterized by a sulfamoyl benzoate core structure.[1][2][3] As with other SCRAs, this compound poses a significant challenge to forensic laboratories due to its high potency and the continuous emergence of new analogs. These application notes provide detailed protocols for the forensic identification and analysis of this compound in both seized materials and biological samples.
Analytical Approaches for this compound Identification
The primary analytical techniques for the unambiguous identification of this compound and its metabolites are mass spectrometry-based methods, including liquid chromatography-high resolution mass spectrometry (LC-HRMS/MS) and gas chromatography-mass spectrometry (GC-MS).[2] Due to the thermal lability of some synthetic cannabinoids, LC-based methods are often preferred.[4] For biological samples, understanding the metabolic fate of this compound is crucial, as the parent compound may not be detectable. In vitro studies have shown that this compound undergoes extensive metabolism, primarily through ester hydrolysis.[5][1][2][3]
Data Presentation: Mass Spectrometric Data
The following tables summarize the key mass spectrometric data for the identification of this compound and its primary hydrolysis metabolite.
Table 1: LC-HRMS/MS Data for this compound Identification
| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |
| This compound | 447.1185 [M+H]⁺ | 263, 183, 145, 135 | Positive |
| QM5 (Ester Hydrolysis Product) | 302.0613 [M-H]⁻ | Not specified in search results | Negative |
Note: The carboxylic acid product of ester hydrolysis (QM5) and its metabolites are best detected in negative ionization mode.[5][1][2][3]
Table 2: GC-MS Data for this compound Identification (Predicted Fragmentation)
| Analyte | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 446 | 263, 183, 145, 135 |
Note: GC-MS analysis of this compound may show a chromatographic peak reflecting a loss of HF from the molecule. The EI mass spectrum of this compound is characterized by a prominent fragment at m/z 263.
Experimental Protocols
Protocol 1: Extraction of this compound from Seized Herbal Material
-
Sample Preparation:
-
Homogenize the seized herbal material.
-
Weigh approximately 100 mg of the homogenized material into a centrifuge tube.
-
Add 5 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
-
Extraction:
-
Vortex the mixture for 2 minutes.
-
Sonicate for 15 minutes in an ultrasonic bath.
-
Centrifuge at 4000 rpm for 10 minutes.
-
-
Filtration and Analysis:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-HRMS/MS or GC-MS analysis.
-
Protocol 2: Screening for this compound Metabolites in Urine
-
Sample Pre-treatment (Enzymatic Hydrolysis):
-
To 1 mL of urine, add 50 µL of β-glucuronidase from E. coli.
-
Add 450 µL of ammonium acetate buffer (pH 5).
-
Incubate at 37°C for 1 hour to cleave glucuronide conjugates.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with water and then a weak organic solvent (e.g., 5% methanol in water).
-
Elute the analytes with a suitable solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-HRMS/MS analysis.
-
Protocol 3: LC-HRMS/MS Analysis
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A suitable gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Source: Electrospray ionization (ESI) operated in both positive and negative modes.
-
Data Acquisition: Full scan and data-dependent MS/MS acquisition.
Protocol 4: GC-MS Analysis
-
Gas Chromatograph: A gas chromatograph with a capillary column.
-
Column: A non-polar or medium-polarity column (e.g., DB-1 or DB-5, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 20 minutes at 280°C.
-
-
Injector Temperature: 280°C.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
Mandatory Visualizations
Caption: Forensic workflow for the identification of this compound.
Caption: Simplified signaling pathway of a synthetic cannabinoid agonist at the CB1 receptor.
Metabolic Pathway of this compound
The primary metabolic pathway for this compound is initiated by the hydrolysis of the ester linkage, a reaction catalyzed predominantly by human carboxylesterase 1 (hCES1) isoforms, although non-enzymatic hydrolysis also occurs.[5][1][2][3] This initial step is critical for the detoxification and elimination of the compound. Following hydrolysis, the resulting carboxylic acid and 8-hydroxyquinoline moieties can undergo further Phase I and Phase II metabolic transformations.
Phase I metabolism of the intact molecule and its hydrolysis products is mediated by several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5.[3] These enzymes introduce hydroxyl groups and perform other oxidative modifications. Subsequently, Phase II metabolism involves the conjugation of these modified products with glucuronic acid, forming more water-soluble compounds that can be readily excreted in the urine. For forensic purposes, the ester hydrolysis products and their glucuronides are considered the most important targets for toxicological screening in biological samples such as plasma and urine.[1][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Human Cannabinoid Receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Study of 2F-Qmpsb as a Cannabinoid Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-Qmpsb (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in cannabinoid research.[1][2] It is a fluorinated derivative of QMPSB, an arylsulfonamide-based synthetic cannabinoid.[2] While detailed pharmacological data for this compound is limited in publicly available scientific literature, studies on its predecessor, QMPSB, and general methodologies for characterizing SCRAs provide a framework for its investigation. This document outlines the current understanding of this compound and provides detailed protocols for its study in cannabinoid receptor agonist research.
Pharmacological Profile of QMPSB (Precursor to this compound)
Table 1: Cannabinoid Receptor Binding Affinities (Ki) of QMPSB
| Compound | Receptor | Ki (nM) |
| QMPSB | CB1 | 3[3] |
| CB2 | 4[3] |
Table 2: Functional Potency of QMPSB
| Compound | Assay | Receptor | EC50 (nM) |
| QMPSB | Not Specified | CB1 | Not Reported |
| Not Specified | CB2 | Not Reported |
Signaling Pathways
Activation of cannabinoid receptors by an agonist like this compound initiates intracellular signaling cascades primarily through coupling to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound at cannabinoid receptors. These are standard assays used in the field for studying SCRAs.
Radioligand Binding Assay for Determining Receptor Affinity (Ki)
This assay measures the ability of this compound to displace a radiolabeled cannabinoid ligand from the CB1 and CB2 receptors, allowing for the determination of its binding affinity (Ki).
Workflow:
Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
A fixed concentration of a high-affinity radioligand (e.g., [3H]CP55,940).
-
Increasing concentrations of this compound or a reference compound.
-
Cell membranes (20-40 µg of protein per well).
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4).
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay for Determining Functional Potency (EC50) and Efficacy (Emax)
This functional assay measures the activation of G-proteins coupled to cannabinoid receptors upon agonist binding, providing a measure of the compound's potency (EC50) and efficacy (Emax).
Workflow:
Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing human CB1 or CB2 receptors.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
GDP (to a final concentration of 10-30 µM).
-
Increasing concentrations of this compound or a reference agonist.
-
Cell membranes (10-20 µg of protein per well).
-
[³⁵S]GTPγS (to a final concentration of 0.05-0.1 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
cAMP Accumulation Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP), a key second messenger, following Gαi-coupled receptor activation.
Workflow:
References
Application Notes and Protocols for the Toxicological Screening of 2F-Qmpsb
For Researchers, Scientists, and Drug Development Professionals
Introduction
2F-Qmpsb (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified as a new psychoactive substance.[1][2][3][4][5][6][7][8][9][10][11] As with many novel SCRAs, a comprehensive toxicological profile is necessary to understand its potential risks to human health. These application notes provide a detailed experimental design for the toxicological screening of this compound, encompassing in vitro and in vivo assays to assess its cytotoxicity, receptor binding affinity, mutagenic potential, and acute toxicity. The provided protocols are intended to serve as a foundational framework for researchers in drug development and toxicology.
Data Presentation
The following tables are structured to summarize the quantitative data that would be generated from the described experimental protocols.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay Type | Endpoint | This compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) |
| HepG2 (Human Liver Carcinoma) | MTT Assay | Cell Viability | Data to be determined | Doxorubicin: Value |
| HEK293 (Human Embryonic Kidney) | LDH Release Assay | Membrane Integrity | Data to be determined | Triton X-100: Value |
| SH-SY5Y (Human Neuroblastoma) | AlamarBlue Assay | Metabolic Activity | Data to be determined | Staurosporine: Value |
Table 2: Cannabinoid Receptor Binding Affinity of this compound
| Receptor | Radioligand | This compound Kᵢ (nM) | Control Ligand Kᵢ (nM) |
| Human CB1 | [³H]-CP-55,940 | Data to be determined | CP-55,940: Value |
| Human CB2 | [³H]-CP-55,940 | Data to be determined | CP-55,940: Value |
Table 3: Genotoxicity Assessment of this compound (Ames Test)
| Salmonella typhimurium Strain | Metabolic Activation (S9) | This compound Result | Positive Control Result |
| TA98 | Without | Negative/Positive | 2-Nitrofluorene: Positive |
| TA98 | With | Negative/Positive | Benzo[a]pyrene: Positive |
| TA100 | Without | Negative/Positive | Sodium Azide: Positive |
| TA100 | With | Negative/Positive | 2-Aminoanthracene: Positive |
| TA1535 | Without | Negative/Positive | Sodium Azide: Positive |
| TA1535 | With | Negative/Positive | 2-Aminoanthracene: Positive |
| TA1537 | Without | Negative/Positive | 9-Aminoacridine: Positive |
| TA1537 | With | Negative/Positive | 2-Aminoanthracene: Positive |
Table 4: In Vivo Acute Oral Toxicity of this compound (OECD 420)
| Species/Strain | Sex | Starting Dose (mg/kg) | GHS Category | Observations |
| Sprague-Dawley Rat | Female | 300 (default) | To be determined | Clinical signs, body weight changes, mortality |
Experimental Protocols
In Vitro Cytotoxicity Assays
Objective: To determine the cytotoxic potential of this compound on various human cell lines.
a) Cell Culture:
-
HepG2, HEK293, and SH-SY5Y cells will be cultured in appropriate media (e.g., DMEM for HepG2 and HEK293, DMEM/F12 for SH-SY5Y) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.
b) MTT Assay Protocol (HepG2 cells):
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound (e.g., 0.1 to 100 µM) in culture medium. Doxorubicin can be used as a positive control.
-
Replace the culture medium with the prepared this compound and control solutions and incubate for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
c) LDH Release Assay Protocol (HEK293 cells):
-
Seed HEK293 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24 hours. Use Triton X-100 as a positive control for maximum LDH release.
-
Collect the cell culture supernatant.
-
Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Cannabinoid Receptor Binding Assay
Objective: To determine the binding affinity of this compound for human cannabinoid receptors CB1 and CB2.
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4).
-
Assay Setup: In a 96-well plate, combine the cell membranes (5-10 µg of protein), a fixed concentration of the radioligand [³H]-CP-55,940 (e.g., 0.5 nM), and varying concentrations of this compound (e.g., 0.01 nM to 10 µM).
-
Incubation: Incubate the plate at 30°C for 90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value from the competition binding curve and calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Genotoxicity - Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of this compound.[12][13][14][15][16]
Protocol:
-
Bacterial Strains: Use histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537).[13]
-
Metabolic Activation: Conduct the assay with and without the S9 fraction from rat liver to assess the mutagenicity of both the parent compound and its metabolites.
-
Plate Incorporation Method: a. To a test tube containing molten top agar, add the bacterial culture, the test solution of this compound at various concentrations, and either the S9 mix or a control buffer. b. Pour the mixture onto a minimal glucose agar plate. c. Incubate the plates at 37°C for 48-72 hours.[13]
-
Controls: Use appropriate positive and negative (vehicle) controls.
-
Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[12]
In Vivo Acute Oral Toxicity (OECD 420 - Fixed Dose Procedure)
Objective: To determine the acute oral toxicity of this compound.[17][18][19][20][21]
Protocol:
-
Animal Model: Use healthy, young adult female Sprague-Dawley rats.
-
Housing: House the animals in appropriate conditions with a 12-hour light/dark cycle and access to food and water ad libitum, except for a brief fasting period before dosing.
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate starting dose for the main study.[17]
-
Main Study: a. Administer this compound orally by gavage to a group of animals at the selected starting dose. b. Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[17] c. Based on the outcome (e.g., no effect, toxicity, or mortality), subsequent groups may be dosed at higher or lower fixed dose levels (5, 50, 300, 2000 mg/kg).[20]
-
Endpoint: The study allows for the classification of the substance into a GHS category for acute oral toxicity.
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.
Mandatory Visualizations
Caption: Experimental workflow for this compound toxicological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. GSRS [precision.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. This compound | C22H20F2N2O4S | CID 155884739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pure.atu.ie [pure.atu.ie]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. microbiologyinfo.com [microbiologyinfo.com]
- 13. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 14. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 15. criver.com [criver.com]
- 16. droracle.ai [droracle.ai]
- 17. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 18. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 19. scribd.com [scribd.com]
- 20. oecd.org [oecd.org]
- 21. oecd.org [oecd.org]
Application Notes and Protocols for the Identification of Phase I and II Metabolites of 2F-Qmpsb
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the in vitro metabolic fate of the synthetic cannabinoid receptor agonist 2F-Qmpsb (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate). The following sections detail the metabolic pathways, involved enzymes, and a summary of identified metabolites. Furthermore, detailed experimental protocols for metabolite identification using human liver S9 fractions, cytochrome P450 (CYP) isozyme mapping, and carboxylesterase activity screening are provided. This information is critical for the development of analytical methods for toxicological screening and for understanding potential drug-drug interactions.
Metabolic Profile of this compound
The metabolism of this compound is characterized by extensive Phase I and subsequent Phase II biotransformations. A total of fourteen metabolites, comprising ten Phase I and four Phase II metabolites, have been tentatively identified in in vitro studies.
Key Metabolic Pathways
The primary metabolic pathway for this compound is ester hydrolysis , leading to the cleavage of the ester linkage. This initial step is followed by further modifications to the resulting carboxylic acid and 8-hydroxyquinoline moieties. Other significant Phase I reactions include hydroxylation . Phase II metabolism primarily involves glucuronidation of Phase I metabolites.
Enzymes Involved in Metabolism
-
Carboxylesterases : The ester hydrolysis of this compound is predominantly catalyzed by human carboxylesterase 1 (hCES1) isoforms . It is also important to note that non-enzymatic hydrolysis of the ester bond can occur.
-
Cytochrome P450 (CYP) Isozymes : Several CYP isozymes are involved in the oxidative metabolism of this compound. The main contributing enzymes are CYP2C8, CYP2C9, CYP2C19, CYP3A4, and CYP3A5 . CYP1A2 also plays a role in its metabolism.
Summary of Identified Metabolites
The fourteen metabolites of this compound (designated QM1 to QM14) can be categorized into three main groups based on their structural relation to the parent compound. Due to the unavailability of the direct supplementary data, a descriptive summary is provided below.
| Metabolite Group | Description | Analytical Consideration |
| Intact Ester Group Metabolites | These metabolites retain the original ester linkage and undergo modifications such as hydroxylation on the quinolinyl or the difluoropiperidine ring. | --- |
| Carboxylic Acid Metabolites (Post-Hydrolysis) | Following ester hydrolysis, the resulting carboxylic acid moiety can undergo further Phase I reactions like hydroxylation, followed by Phase II glucuronidation. | These metabolites are critical for detection and are often only observable in the negative ionization mode of mass spectrometry. |
| 8-Hydroxyquinoline Metabolites (Post-Hydrolysis) | The other product of ester hydrolysis, 8-hydroxyquinoline, can also be further metabolized, primarily through glucuronidation and sulfation. | --- |
Experimental Protocols
Protocol 1: In Vitro Metabolite Identification using Pooled Human Liver S9 (pHLS9)
This protocol outlines the general procedure for identifying Phase I and II metabolites of this compound using a human liver S9 fraction.
1. Materials:
-
This compound
-
Pooled human liver S9 fraction (pHLS9)
-
NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ice-cold)
-
Internal standard (e.g., glibenclamide)
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
In a microcentrifuge tube, combine the pHLS9 fraction, phosphate buffer, and the NADPH-regenerating system. For Phase II metabolite identification, also include UDPGA.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the this compound stock solution to a final concentration typically in the low micromolar range.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately terminate the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard.
-
Vortex the sample and centrifuge to precipitate proteins.
-
Transfer the supernatant to a clean vial for LC-HRMS/MS analysis.
3. Negative Controls:
-
Incubations without the NADPH-regenerating system to identify non-CYP mediated metabolism.
-
Incubations without the pHLS9 fraction to assess non-enzymatic degradation of this compound.
Protocol 2: CYP Isozyme Mapping
This protocol is designed to identify the specific CYP isozymes responsible for the oxidative metabolism of this compound.
1. Materials:
-
Recombinant human CYP isozymes (CYP1A2, CYP2C8, CYP2C9, CYP2C19, CYP3A4, CYP3A5, etc.)
-
NADPH-regenerating system
-
Phosphate buffer (pH 7.4)
-
This compound
2. Incubation Procedure:
-
Follow the general incubation procedure outlined in Protocol 1, but replace the pHLS9 fraction with individual recombinant CYP isozymes.
-
Run parallel incubations for each CYP isozyme.
-
A control incubation with a baculovirus-infected insect cell control matrix (without any active CYP enzyme) should be included.
-
Analyze the formation of oxidative metabolites in each incubation using LC-HRMS/MS. The presence of a metabolite in a specific CYP incubation indicates the involvement of that isozyme.
Protocol 3: Carboxylesterase Activity Assay
This protocol is used to confirm the role of carboxylesterases in the hydrolysis of this compound.
1. Materials:
-
Recombinant human carboxylesterases (hCES1, hCES2)
-
Tris-HCl buffer (pH 7.4)
-
This compound
2. Incubation Procedure:
-
Prepare separate incubation mixtures containing each recombinant hCES isozyme in Tris-HCl buffer.
-
Initiate the reaction by adding this compound.
-
Incubate at 37°C.
-
At various time points, collect aliquots and stop the reaction with ice-cold acetonitrile.
-
Analyze the samples by LC-HRMS/MS for the formation of the ester hydrolysis products.
Protocol 4: LC-HRMS/MS Analysis
This protocol provides a general framework for the analysis of this compound and its metabolites.
1. Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A high-resolution mass spectrometer (e.g., Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap).
2. Chromatographic Conditions (General Example):
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over a run time of 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes should be used. As noted, the carboxylic acid metabolites are primarily detected in negative mode.
-
Data Acquisition: Full scan data-dependent MS/MS (dd-MS2) or similar acquisition strategies to obtain fragmentation data for metabolite identification.
-
Mass Range: A wide mass range (e.g., m/z 100-1000) to cover the parent drug and its expected metabolites.
Visualizations
Caption: Proposed metabolic pathway of this compound.
Caption: Workflow for this compound metabolite identification.
Troubleshooting & Optimization
Technical Support Center: 2F-Qmpsb Detection in Negative Ionization Mode
Welcome to the technical support center for the analytical detection of 2F-Qmpsb. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the detection of this compound, with a specific focus on optimizing detection in negative ionization mode mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why is negative ionization mode important for this compound analysis?
A1: While the parent this compound molecule can be detected in positive ionization mode, its major metabolite, the carboxylic acid product of ester hydrolysis, is often only detectable in negative ionization mode.[1][2][3] This makes optimizing negative ion mode detection crucial for comprehensive metabolic studies and for identifying key biomarkers of this compound exposure in biological samples.
Q2: What are the main challenges in detecting this compound and its metabolites in negative ionization mode?
A2: The primary challenges include:
-
Ion Suppression: Biological matrices such as urine and plasma are complex and can contain endogenous compounds that interfere with the ionization of the target analyte, leading to reduced sensitivity.
-
Low Ionization Efficiency: Compared to positive mode, negative mode electrospray ionization (ESI) can sometimes result in lower signal intensity for certain compounds if not properly optimized.
-
Analyte Stability: Synthetic cannabinoids can be susceptible to degradation depending on sample handling and storage conditions.
Q3: What are some general strategies to improve signal intensity in negative ionization mode?
A3: To enhance signal in negative ESI, consider the following:
-
Mobile Phase Modification: The addition of weak acids, such as acetic acid at low concentrations (e.g., 1 mM), can surprisingly enhance the negative ion signal for some analytes.[4][5] This is thought to be due to a combination of achieving an appropriate pH and the gas-phase properties of the acetate anion. Conversely, strong acids like formic acid may suppress ionization in negative mode.[4][5] Using a basic mobile phase can also be beneficial for acidic analytes.[6]
-
Solvent Choice: Using solvents with lower surface tension, such as methanol or isopropanol, can promote a more stable electrospray and improve ionization efficiency.
-
Ion Source Parameter Optimization: Fine-tuning parameters such as capillary voltage, source temperature, and gas flow rates is critical. A systematic approach, like a design of experiments (DoE), can help identify the optimal settings for your specific instrument and analyte.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal for this compound Carboxylic Acid Metabolite | Incorrect ionization mode selected. | Switch to Negative Ionization Mode. This metabolite is often only detectable in negative ESI.[1][2][3] |
| Inefficient ionization due to mobile phase composition. | Optimize the mobile phase. For acidic metabolites, consider using a mobile phase with a slightly basic pH or a low concentration of a weak acid like acetic acid.[4][5][6] Avoid strong acids like formic acid which can suppress the signal.[4][5] | |
| Suboptimal ion source parameters. | Systematically optimize ion source settings. Adjust capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature. For acidic compounds in negative mode, a lower capillary voltage may be beneficial. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity LC-MS grade solvents and additives. Regularly flush the LC system to remove contaminants. |
| Matrix effects from the sample. | Improve sample preparation. Implement a more rigorous cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. | |
| Poor Peak Shape (Tailing or Broadening) | Incompatible mobile phase pH with the analyte's pKa. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Secondary interactions with the analytical column. | Use a column with appropriate chemistry. Consider a column designed for polar acidic compounds or one with end-capping to minimize silanol interactions. | |
| Column contamination. | Implement a column wash step between injections or periodically flush the column with a strong solvent. | |
| Inconsistent Results/Poor Reproducibility | Incomplete sample extraction. | Validate and optimize the sample preparation method. Ensure consistent recovery across all samples. Supported Liquid Extraction (SLE) and Solid-Phase Extraction (SPE) are robust options. |
| Analyte degradation. | Ensure proper sample storage and handling. Minimize freeze-thaw cycles and keep samples at the recommended temperature. |
Experimental Protocols
Sample Preparation for Synthetic Cannabinoids in Urine
This protocol is a general guideline for solid-phase extraction (SPE) and can be adapted for this compound and its metabolites.
-
Enzymatic Hydrolysis (for conjugated metabolites):
-
To 1 mL of urine, add an appropriate volume of β-glucuronidase solution.
-
Incubate the sample according to the enzyme manufacturer's instructions (e.g., at 50-60°C for 1-3 hours).[7]
-
Allow the sample to cool to room temperature.
-
-
Protein Precipitation:
-
Solid-Phase Extraction (SPE):
-
Condition a mixed-mode strong cation exchange SPE cartridge with 5 mL of methanol followed by 5 mL of water.[9]
-
Dilute the supernatant with water (e.g., up to 48 mL) and load it onto the conditioned SPE cartridge.[8]
-
Wash the cartridge with 5 mL of water containing 2% formic acid, followed by 5 mL of methanol.[8]
-
Elute the analytes with 1 mL of methanol containing 2% ammonium hydroxide.[8]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters for Synthetic Cannabinoid Metabolites (General Guidance)
The following table provides a starting point for developing a quantitative method for this compound and its carboxylic acid metabolite in negative ionization mode. These parameters should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, <2 µm) |
| Mobile Phase A | Water with 1 mM Acetic Acid or 2 mM Ammonium Acetate |
| Mobile Phase B | Methanol or Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute analytes, followed by a wash and re-equilibration step. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometry (Negative ESI) | |
| Capillary Voltage | -2500 to -4500 V (optimize for your instrument) |
| Source Temperature | 300 - 550°C (optimize for your instrument) |
| Nebulizer Gas Pressure | 30 - 60 psi (optimize for your instrument) |
| Drying Gas Flow | 5 - 12 L/min (optimize for your instrument) |
| MRM Transitions (Hypothetical for this compound Carboxylic Acid Metabolite) | |
| Precursor Ion (Q1) | [M-H]⁻ of the carboxylic acid metabolite |
| Product Ion (Q3) | A stable fragment ion resulting from collision-induced dissociation |
| Collision Energy | Optimize for the specific precursor-product ion transition |
Note: Specific MRM transitions for the this compound carboxylic acid metabolite need to be determined by infusing a standard of the metabolite and performing a product ion scan.
Visualizations
Troubleshooting Workflow for Low Signal in Negative Ion Mode
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. phenomenex.com [phenomenex.com]
- 8. waters.com [waters.com]
- 9. academic.oup.com [academic.oup.com]
2F-Qmpsb Mass Spectrometry Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sample preparation of 2F-Qmpsb for mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider during this compound sample preparation?
The most critical factor is the compound's susceptibility to both enzymatic and non-enzymatic ester hydrolysis.[1][2] This degradation can lead to inaccurate quantification and misinterpretation of results. Therefore, careful selection of solvents and timely sample processing are paramount.
Q2: Which solvents should be avoided during extraction and storage of this compound?
To prevent hydrolysis and transesterification, avoid using solvents that can act as nucleophiles or contain significant amounts of water.[1] It is best to use aprotic solvents like acetonitrile for extraction and reconstitution.[1] If aqueous solutions are necessary, they should be kept at a slightly acidic pH (e.g., pH 5.0-6.5) to minimize chemical hydrolysis.[3]
Q3: What are the recommended storage conditions for this compound samples?
Samples should be stored in a dry, inert atmosphere, for instance, in a desiccator with a drying agent and under an argon or nitrogen atmosphere.[4] Storing in a freezer can introduce moisture, which may accelerate hydrolysis.[4]
Q4: I am not detecting the parent this compound molecule, only its hydrolysis product. What could be the reason?
This is a common issue due to the rapid non-enzymatic ester hydrolysis of this compound.[1] Even in the absence of enzymes, the ester bond can be cleaved. To mitigate this, minimize sample preparation time, use appropriate solvents, and consider analyzing for the hydrolysis products as key metabolites.[1][2]
Q5: Are there any specific ionization modes recommended for this compound and its metabolites?
Yes, it is highly recommended to use both positive and negative electrospray ionization (ESI) modes.[1][2] The carboxylic acid product resulting from ester hydrolysis and its subsequent metabolites are often only detectable in negative ionization mode.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Ester hydrolysis. | - Use aprotic solvents (e.g., acetonitrile). - Minimize sample preparation time. - Store samples in dry, inert conditions.[4] - Analyze for the hydrolysis product as a target analyte.[1] |
| Poor extraction efficiency. | - Optimize the solid-phase extraction (SPE) protocol. - Ensure the pH of the sample is appropriate for the chosen SPE sorbent. | |
| Ion suppression from matrix components. | - Incorporate a cleanup step like SPE or liquid-liquid extraction (LLE). - Dilute the sample if the concentration of interfering components is high. - Use an internal standard to correct for matrix effects. | |
| Poor Reproducibility | Inconsistent sample preparation. | - Standardize all steps of the protocol, including volumes, times, and temperatures. - Use an automated liquid handler for precise reagent addition. |
| Variable instrument performance. | - Perform regular calibration and maintenance of the mass spectrometer. - Use an internal standard to normalize the data. | |
| Ghost Peaks or Carryover | Contamination from previous samples. | - Implement a rigorous wash cycle between sample injections. - Use fresh vials and solvents for each sample. |
| Leaching of plasticizers from labware. | - Use glass or polypropylene vials and pipette tips.[5] | |
| Unexpected Peaks in the Chromatogram | Contamination of solvents or reagents. | - Use high-purity, LC-MS grade solvents and reagents.[6] - Run a blank sample to identify sources of contamination. |
| In-source fragmentation. | - Optimize the source conditions (e.g., temperature, voltages) to minimize fragmentation. |
Experimental Protocols
Protocol 1: Extraction of this compound from Herbal Material
This protocol is adapted from methods for the extraction of synthetic cannabinoids from herbal products.
-
Homogenization: Weigh 10-15 mg of the homogenized herbal material.
-
Extraction: Add 1 mL of ethanol and sonicate for 10 minutes.[7]
-
Centrifugation: Centrifuge the sample at 18,000 x g for 10 minutes at 4°C.[7]
-
Filtration and Dilution: Filter the supernatant using a 0.1 µm PVDF centrifugal filter.[7] Dilute the filtered extract 10-fold with a 50:50 (v/v) mixture of ethanol and water.[7] A further 100-fold dilution with the same solvent mixture may be necessary before analysis.[7]
Protocol 2: In Vitro Metabolism Sample Preparation
This protocol is based on the in vitro metabolism study of this compound.[1]
-
Incubation: Incubate this compound with pooled human liver S9 fraction in a final volume of 200 µL.[1]
-
Reaction Termination: At specified time points, take a 20 µL sample and immediately stop the reaction by adding 60 µL of ice-cold acetonitrile containing an internal standard (e.g., 5 µM glibenclamide).[1]
-
Centrifugation: Centrifuge the sample for 2 minutes at 18,407 x g.[1]
-
Analysis: Transfer the supernatant to an autosampler vial for LC-HRMS/MS analysis.[1]
Quantitative Data Summary
Table 1: Recommended LC-MS/MS Parameters for Synthetic Cannabinoids
| Parameter | Recommended Setting |
| Ionization Mode | Positive and Negative Electrospray Ionization (ESI) |
| Capillary Voltage | ~3.0 kV |
| Source Temperature | ~150 °C |
| Desolvation Temperature | ~550 °C |
| Desolvation Gas Flow | ~1100 L/hr |
| Cone Gas Flow | ~50 L/hr |
| Note: These are general starting parameters and should be optimized for the specific instrument and compound. |
Table 2: Linearity and Reproducibility for Synthetic Cannabinoid Analysis
| Compound | Linear Dynamic Range (ng/mL) | Correlation Coefficient (R²) |
| Synthetic Cannabinoid Mix 1 | 0.05 - 5.0 | > 0.995 |
| Synthetic Cannabinoid Mix 2 | 0.05 - 2.5 | > 0.992 |
| Data is representative of typical performance for synthetic cannabinoid assays and may vary for this compound.[1] |
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
Caption: Simplified metabolic pathway of this compound.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 6. lcms.cz [lcms.cz]
- 7. Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2F-Qmpsb Metabolite Profiling
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the metabolite profiling of 2F-Qmpsb.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways expected for this compound?
A1: Based on the metabolism of structurally similar synthetic cannabinoids, the primary metabolic pathways for this compound are expected to include oxidative defluorination, hydroxylation of the quinoline and methylpropyl side chains, and subsequent glucuronidation. The complexity of these pathways often leads to a large number of potential metabolites, making comprehensive profiling challenging.
Q2: Why am I observing poor chromatographic peak shapes for this compound and its metabolites?
A2: Poor peak shape (e.g., tailing or fronting) can be attributed to several factors. These include secondary interactions with residual silanols on the HPLC column, improper pH of the mobile phase, or co-elution with matrix components. Using a column with end-capping, optimizing the mobile phase pH, and employing a more rigorous sample clean-up procedure can help mitigate these issues.
Q3: I am having difficulty achieving sufficient ionization efficiency for my target metabolites using electrospray ionization (ESI). What can I do?
A3: Low ionization efficiency in ESI can be a significant hurdle. Consider the following:
-
Mobile Phase Additives: The addition of small amounts of formic acid or ammonium formate to the mobile phase can improve protonation in positive ion mode.
-
Source Parameters: Optimize ESI source parameters such as capillary voltage, gas flow, and temperature.
-
Alternative Ionization: If efficiency remains low, atmospheric pressure chemical ionization (APCI) may be a more suitable alternative for certain less polar metabolites.
Q4: How can I tentatively identify unknown this compound metabolites without authentic reference standards?
A4: The identification of unknown metabolites in the absence of standards relies on high-resolution mass spectrometry (HRMS) data. By obtaining accurate mass measurements, you can predict elemental compositions. Further structural elucidation can be achieved through the interpretation of MS/MS fragmentation patterns, comparing them to the fragmentation of the parent compound and known metabolic transformations.
Troubleshooting Guides
Issue 1: Low Recovery of Metabolites During Sample Preparation
This guide addresses troubleshooting low analyte recovery from biological matrices like urine or plasma.
| Potential Cause | Recommended Solution |
| Inefficient Extraction Method | Compare different extraction techniques such as liquid-liquid extraction (LLE) with various organic solvents, solid-phase extraction (SPE) with different sorbents (e.g., C18, mixed-mode), and protein precipitation (for plasma). |
| Analyte Instability | Ensure samples are processed promptly and stored at appropriate temperatures (e.g., -80°C). Investigate the potential for degradation during extraction and adjust pH or temperature accordingly. |
| Poor Analyte Solubility | Optimize the pH of the extraction buffer to ensure the target metabolites are in a neutral, more extractable form. |
Issue 2: Matrix Effects in LC-MS/MS Analysis
This section provides guidance on identifying and mitigating the impact of matrix components on ionization.
| Symptom | Diagnostic Step | Mitigation Strategy |
| Signal Suppression or Enhancement | Perform a post-extraction addition study. Compare the analyte response in a clean solvent to the response in a blank matrix extract spiked with the analyte at the same concentration. | * Improve Sample Clean-up: Incorporate additional clean-up steps (e.g., different SPE wash steps). * Dilute the Sample: A simple dilution of the extract can often reduce the concentration of interfering matrix components. * Use an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. |
| Inconsistent Retention Times | Inject a series of matrix-matched standards and observe retention time stability. | Ensure the HPLC column is properly equilibrated before each injection and that the mobile phase composition is consistent. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound Metabolites from Urine
-
Sample Pre-treatment: Centrifuge a 1 mL urine sample at 4000 rpm for 10 minutes.
-
Enzymatic Hydrolysis: To 500 µL of the supernatant, add 200 µL of β-glucuronidase solution in an acetate buffer (pH 5.0) and incubate at 55°C for 2 hours to cleave glucuronide conjugates.
-
SPE Column Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol, 2 mL of deionized water, and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
Sample Loading: Load the hydrolyzed sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water followed by 2 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Visualized Workflows and Pathways
Caption: A generalized workflow for identifying this compound metabolites.
Caption: A decision tree for troubleshooting poor chromatographic performance.
Technical Support Center: Optimizing LC Gradient for 2F-Qmpsb Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of 2F-Qmpsb. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for developing an LC gradient method for this compound analysis?
A1: For initial method development for a non-polar compound like this compound, a reversed-phase C18 column is a good starting point. A gradient elution with water and acetonitrile (ACN) as mobile phases is commonly employed. It is advisable to use mobile phase additives to improve peak shape and reproducibility.
Recommended Starting Gradient Conditions
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm ID, 50-150 mm length, < 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) with 0.1% Formic Acid |
| Gradient | 5-95% B in 10-20 minutes |
| Flow Rate | 0.2-0.6 mL/min (for 2.1 mm ID), 0.8-1.5 mL/min (for 4.6 mm ID) |
| Column Temperature | 30-40 °C |
| Detection | UV at ~230 nm or Mass Spectrometry (MS) |
| Injection Volume | 1-10 µL |
Q2: My this compound peak is showing significant tailing. What are the possible causes and solutions?
A2: Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.
-
Cause 1: Silanol Interactions. Residual silanol groups on the silica-based stationary phase can interact with any basic moieties in the this compound structure, causing tailing.
-
Cause 2: Low Mobile Phase pH. While acidic conditions are often used, an excessively low pH could potentially protonate parts of the molecule, leading to undesirable interactions.
-
Solution: Experiment with the mobile phase pH to find an optimal range.
-
-
Cause 3: Column Overload. Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample or reduce the injection volume.[4]
-
Q3: I am observing a small shoulder or a split peak for this compound. What could be the issue?
A3: A split or shouldered peak can indicate a few problems, from sample preparation to column integrity.
-
Cause 1: Co-elution with an Impurity or Degradant. this compound may degrade, particularly through hydrolysis of its ester linkage, to form 2F-MPSBA.[3] If the separation is not optimal, this related substance may co-elute.
-
Solution: Adjust the gradient to improve resolution. A shallower gradient can often separate closely eluting compounds.[5]
-
-
Cause 2: Column Void or Contamination. A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band.[6]
-
Solution: Use a guard column to protect the analytical column.[6] If a void is suspected, the column may need to be replaced. Back-flushing the column may remove contaminants.
-
-
Cause 3: Sample Solvent Incompatibility. If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Q4: The retention time of my this compound peak is drifting between injections. How can I stabilize it?
A4: Retention time drift can be caused by changes in the mobile phase, column temperature, or HPLC system.[7][8][9][10][11]
-
Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs will lead to inconsistent retention.
-
Solution: Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before each injection.[10]
-
-
Cause 2: Mobile Phase Composition Change. Evaporation of the more volatile organic solvent or degradation of mobile phase additives can alter the mobile phase composition over time.[7]
-
Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.[7]
-
-
Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect retention times if a column oven is not used.[7][11]
-
Solution: Use a column oven to maintain a constant temperature.[7]
-
-
Cause 4: Pump Performance Issues. Inconsistent flow rates due to air bubbles in the pump or worn pump seals can cause retention time to vary.[9]
-
Solution: Degas the mobile phase and regularly maintain the HPLC pump.[9]
-
Troubleshooting Guides
Guide 1: Poor Peak Resolution
Issue: The this compound peak is not well-separated from other components in the sample matrix or from its potential degradant, 2F-MPSBA.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak resolution.
Experimental Protocol: Modifying the Gradient
-
Initial Method:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: ACN + 0.1% Formic Acid
-
Gradient: 10% to 90% B in 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column: C18, 2.1 x 100 mm, 2.7 µm
-
-
Observation: this compound peak at 7.5 min with a resolution of 1.2 from a neighboring peak.
-
Optimization Step 1 (Shallower Gradient):
-
Change Gradient: 10% to 90% B in 20 minutes
-
Expected Outcome: Increased retention time and improved resolution between closely eluting peaks.
-
-
Optimization Step 2 (Change Organic Modifier):
-
Change Mobile Phase B to: Methanol + 0.1% Formic Acid
-
Run the same gradient as the initial method.
-
Expected Outcome: Altered selectivity, which may significantly improve the separation of compounds with different functionalities.
-
Data Presentation: Effect of Gradient and Solvent on Resolution
| Method | This compound Retention Time (min) | Resolution |
| Initial Method (ACN, 10 min grad) | 7.5 | 1.2 |
| Shallower Gradient (ACN, 20 min grad) | 12.8 | 1.8 |
| Methanol Gradient (10 min grad) | 8.2 | 2.1 |
Guide 2: Peak Fronting
Issue: The this compound peak exhibits an asymmetric shape with a leading edge that is less steep than the trailing edge.
Troubleshooting Workflow
Caption: Troubleshooting workflow for peak fronting.
Experimental Protocol: Addressing Sample Overload and Solvent Effects
-
Initial Observation: A 100 µg/mL solution of this compound in 100% ACN is injected (5 µL), and the resulting peak shows significant fronting.
-
Optimization Step 1 (Reduce Concentration):
-
Dilute the sample to 10 µg/mL in 100% ACN.
-
Inject 5 µL.
-
Expected Outcome: If the cause was mass overload, the peak shape should become more symmetrical.
-
-
Optimization Step 2 (Change Sample Solvent):
-
Prepare a 100 µg/mL solution of this compound in the initial mobile phase composition (e.g., 90% Water/10% ACN with 0.1% Formic Acid).
-
Inject 5 µL.
-
Expected Outcome: If the cause was the sample solvent being too strong, the peak shape should improve significantly.
-
Data Presentation: Impact of Sample Concentration and Solvent on Peak Asymmetry
| Sample Condition | Asymmetry Factor |
| 100 µg/mL in ACN | 0.75 |
| 10 µg/mL in ACN | 0.95 |
| 100 µg/mL in Initial Mobile Phase | 1.05 |
Note: An asymmetry factor of 1.0 is ideal. Values < 1 indicate fronting, and values > 1 indicate tailing.
This technical support guide provides a starting point for developing and optimizing an LC method for this compound. Due to the potential for hydrolysis, it is recommended to use freshly prepared samples and mobile phases and to consider the pH of the mobile phase carefully. For further assistance, please consult general HPLC troubleshooting literature.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. halocolumns.com [halocolumns.com]
- 3. waters.com [waters.com]
- 4. mastelf.com [mastelf.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Why is my LC Retention Time Shifting? [restek.com]
- 10. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 11. uhplcs.com [uhplcs.com]
Reducing ion suppression effects for 2F-Qmpsb analysis
Welcome to the technical support center for the analysis of 2F-Qmpsb. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analytical workflow, with a specific focus on mitigating ion suppression in liquid chromatography-mass spectrometry (LC-MS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound (also known as SGT-13) is a synthetic cannabinoid.[1] Its chemical formula is C22H20F2N2O4S and it has a molar mass of 446.47 g/mol .[2] As a potent psychoactive substance, its accurate detection and quantification in biological matrices are crucial for forensic toxicology, clinical diagnostics, and drug development research.
Q2: What are the main challenges in analyzing this compound by LC-MS?
A2: The primary challenge in the LC-MS analysis of this compound, particularly in complex biological matrices like plasma and urine, is ion suppression.[3] Ion suppression is a matrix effect where co-eluting endogenous compounds interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal intensity, which can compromise the accuracy, sensitivity, and reproducibility of the analysis.[3][4]
Q3: What causes ion suppression in this compound analysis?
A3: Ion suppression is primarily caused by matrix effects.[4] The "matrix" refers to all components in a sample other than the analyte of interest.[4] In biological samples, these can include salts, phospholipids, proteins, and other endogenous substances.[4] When these components co-elute with this compound from the liquid chromatography (LC) column, they can compete for ionization in the mass spectrometer's source, reducing the number of this compound ions that are formed and detected.[3][5]
Q4: How can I minimize ion suppression for this compound analysis?
A4: There are several strategies to mitigate ion suppression, which can be categorized into three main areas:
-
Effective Sample Preparation: To remove interfering matrix components before LC-MS analysis.[4]
-
Optimized Chromatographic Separation: To separate this compound from co-eluting matrix components.[3]
-
Use of Appropriate Internal Standards: To compensate for any remaining matrix effects.
The following sections will provide more detailed troubleshooting and protocols for each of these areas.
Troubleshooting Guide: Ion Suppression
This guide provides a structured approach to identifying and resolving issues related to ion suppression during this compound analysis.
Issue 1: Low or Inconsistent this compound Signal Intensity in Biological Samples Compared to Standards in Solvent
Diagram: Troubleshooting Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is by removing interfering matrix components.[4]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. For synthetic cannabinoids, reversed-phase SPE cartridges are commonly used.
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from polar matrix components.
-
Protein Precipitation (PPT): While simpler, PPT is often less effective at removing phospholipids and other small molecules that cause ion suppression.[6]
-
-
Improve Chromatographic Separation:
-
Gradient Optimization: Adjust the mobile phase gradient to increase the separation between this compound and interfering peaks from the matrix.
-
Column Chemistry: Consider using a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to alter selectivity and improve separation from matrix components.
-
Two-Dimensional Liquid Chromatography (2D-LC): For very complex matrices or when ion suppression is severe, 2D-LC can provide a significant increase in separation power and reduce matrix effects.[7]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the ideal internal standard as it has nearly identical chemical and physical properties to the analyte. It will co-elute with this compound and experience the same degree of ion suppression, thus providing accurate correction. If a specific SIL-IS for this compound is not available, a structural analog may be used, but with careful validation to ensure it behaves similarly.
-
Adjust Mass Spectrometer Source Parameters:
-
Optimize parameters such as nebulizer gas flow, drying gas temperature, and capillary voltage to maximize the ionization of this compound while minimizing the influence of co-eluting interferences.
-
Issue 2: Poor Reproducibility and Accuracy in QC Samples
Diagram: Addressing Poor Reproducibility
References
- 1. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Troubleshooting 2F-Qmpsb Peak Tailing in Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting peak tailing issues encountered during the chromatographic analysis of 2F-Qmpsb. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for the analysis of this compound?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry is greater than one, resulting in a "tail" that extends from the main peak.[1] This is problematic as it can lead to poor resolution between adjacent peaks, inaccurate peak integration, and consequently, imprecise quantification.[2] this compound, a synthetic cannabinoid, possesses basic nitrogen-containing functional groups (a quinoline and a piperidine ring) in its structure.[3][4] Basic compounds are particularly prone to peak tailing due to strong secondary interactions with the stationary phase.[5]
Q2: What are the primary causes of peak tailing for a basic compound like this compound in reversed-phase HPLC?
A2: The most common cause of peak tailing for basic compounds like this compound in reversed-phase high-performance liquid chromatography (HPLC) is the interaction between the protonated basic analyte and acidic silanol groups on the surface of silica-based stationary phases.[6][7] At a typical mobile phase pH, these silanol groups can be deprotonated and carry a negative charge, leading to strong electrostatic interactions with the positively charged this compound molecules. This secondary retention mechanism causes some analyte molecules to elute later, resulting in a tailed peak.[6] Other causes can include column overload, poor column packing, and extra-column dead volume.[8]
Q3: Can the mobile phase pH significantly impact the peak shape of this compound?
A3: Yes, the mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound.[8] By adjusting the pH, you can control the ionization state of both the this compound molecule and the silanol groups on the stationary phase. Operating at a low pH (typically 2-3 units below the pKa of the analyte) can suppress the ionization of the silanol groups, minimizing the undesirable secondary interactions and leading to a more symmetrical peak shape.[6]
Q4: Are there specific column technologies that can help reduce peak tailing for this compound?
A4: Absolutely. Using modern, high-purity "Type B" silica columns with low metal content can significantly reduce peak tailing for basic compounds.[6][9] Furthermore, "end-capped" columns, where the residual silanol groups are chemically deactivated, are highly recommended.[9] For highly basic compounds, columns with alternative stationary phases, such as those with a positive surface charge or polymer-based columns, can also provide excellent peak symmetry.[9]
Q5: How can I prepare my this compound sample to minimize peak tailing?
A5: Proper sample preparation is crucial. Ensure your sample is fully dissolved in a solvent that is compatible with, and ideally weaker than, the initial mobile phase.[8] Injecting a sample dissolved in a strong solvent can cause peak distortion. For complex matrices, a sample clean-up step using Solid Phase Extraction (SPE) can remove interfering compounds that might contribute to peak tailing.[10] It is also important to avoid column overload by injecting an appropriate concentration of the analyte.[8]
Troubleshooting Guide: A Systematic Approach to Resolving this compound Peak Tailing
If you are experiencing peak tailing with this compound, follow this step-by-step guide to identify and resolve the issue.
Step 1: Initial Assessment and Diagnosis
First, determine if the peak tailing is specific to this compound or if all peaks in your chromatogram are affected.
-
All peaks are tailing: This often points to a system-level issue.
-
Only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase.
The following flowchart illustrates a diagnostic workflow:
Caption: A logical workflow to diagnose the root cause of peak tailing.
Step 2: Addressing System-Level Issues
If all peaks are tailing, investigate the following:
-
Extra-Column Volume: Ensure all tubing is as short and narrow in diameter as possible. Check all fittings to ensure they are properly seated and not contributing to dead volume.[9]
-
Column Integrity: Inspect the column inlet for any voids or discoloration, which might indicate contamination or bed deformation. If a void is present, the column may need to be replaced.[8]
-
Detector Settings: In some cases, an incorrect detector sampling rate can lead to peak distortion.
Step 3: Optimizing Chromatographic Conditions for this compound
If only the this compound peak is tailing, focus on the chemical interactions.
The mobile phase composition is a powerful tool to improve peak shape.
-
pH Adjustment: Due to the basic nature of this compound, adjusting the mobile phase to a lower pH is often the most effective solution.
-
Recommendation: Start with a mobile phase pH of 2.5-3.5 using a buffer like formate or phosphate. This will protonate the silanol groups on the stationary phase, reducing their interaction with the protonated this compound.[6]
-
-
Mobile Phase Additives: Adding a competing base to the mobile phase can also improve peak shape.
The following diagram illustrates the interaction between this compound and the stationary phase at different pH values.
Caption: Effect of mobile phase pH on analyte-silanol interactions.
The choice of HPLC column is critical for achieving good peak shape for basic compounds.
| Column Type | Description | Suitability for this compound |
| Standard C18 (Type A Silica) | Older generation silica with higher metal content and more active silanol groups. | Not Recommended: Prone to causing significant peak tailing for basic compounds.[6] |
| High-Purity C18 (Type B Silica) | Modern, high-purity silica with low metal content and fewer active silanols. | Good: A significant improvement over Type A silica.[9] |
| End-Capped C18 | Type B silica where residual silanol groups are chemically derivatized to reduce their activity. | Highly Recommended: Often provides excellent peak shape for basic analytes.[9] |
| Polar-Embedded Phase | C18 phase with a polar group embedded in the alkyl chain, which shields residual silanols. | Excellent: Offers alternative selectivity and good peak shape for basic compounds. |
| Polymer-Based Columns | Stationary phase is based on a polymer (e.g., polystyrene-divinylbenzene) rather than silica. | Excellent: No silanol groups, thus eliminating this source of peak tailing. |
Injecting too much sample can saturate the stationary phase and cause peak tailing.
-
Troubleshooting: Dilute the sample by a factor of 5 or 10 and re-inject. If the peak shape improves, sample overload was a contributing factor.[8]
Experimental Protocols
Protocol 1: HPLC Method Development for Symmetrical this compound Peaks
This protocol provides a starting point for developing an HPLC method that minimizes peak tailing for this compound.
-
Column: Use a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a gradient of 10-90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 214 nm and 280 nm).
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound standard in the initial mobile phase composition (e.g., 90:10 Mobile Phase A:B).
Protocol 2: Sample Clean-up using Solid Phase Extraction (SPE)
For complex matrices, this SPE protocol can be used to extract and clean up this compound prior to HPLC analysis.
-
SPE Cartridge: Choose a mixed-mode cation exchange cartridge.
-
Conditioning: Condition the cartridge with methanol followed by water.
-
Equilibration: Equilibrate the cartridge with a low pH buffer (e.g., 0.1 M phosphate buffer, pH 3).
-
Sample Loading: Load the sample, which has been pre-treated and pH-adjusted to be acidic.
-
Washing: Wash the cartridge with the equilibration buffer to remove neutral and acidic interferences. A second wash with a weak organic solvent can remove less polar interferences.
-
Elution: Elute the this compound using a small volume of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the HPLC mobile phase.
Quantitative Data Summary
The following table summarizes the expected impact of various parameters on the peak asymmetry of this compound. The asymmetry factor (As) is a common measure of peak tailing, with a value of 1 indicating a perfectly symmetrical peak.
| Parameter | Condition 1 | Expected As (this compound) | Condition 2 | Expected As (this compound) |
| Mobile Phase pH | pH 7.0 (Phosphate Buffer) | > 2.0 | pH 3.0 (Formate Buffer) | 1.0 - 1.2 |
| Column Type | Standard C18 (Type A) | > 1.8 | End-Capped C18 (Type B) | 1.0 - 1.3 |
| Mobile Phase Additive | None | > 1.5 | 0.1% Triethylamine | 1.1 - 1.4 |
| Sample Concentration | 100 µg/mL | > 1.6 | 10 µg/mL | 1.0 - 1.2 |
Note: The expected Asymmetry factor (As) values are illustrative and based on general chromatographic principles for basic compounds. Actual values may vary depending on the specific instrument and conditions.
References
- 1. A new HPLC method with multiple detection systems for impurity analysis and discrimination of natural versus synthetic cannabidiol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LJMU Research Online [researchonline.ljmu.ac.uk]
- 3. Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, this compound, QMiPSB, and SGT-233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. uhplcs.com [uhplcs.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of Synthetic 2F-Qmpsb
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of synthetic 2-fluoro-QMPSB (2F-Qmpsb).
Frequently Asked Questions (FAQs)
Q1: What are the expected common impurities in a synthetic batch of this compound?
A1: Based on synthetic routes and stability, two primary impurities to monitor are:
-
4-methyl-3-(4,4-difluoro-1-piperidinylsulfonyl) benzoic acid (2F-MPSBA): This is a known acid precursor to this compound.[1]
-
Hydrolysis Product: this compound contains an ester linkage that is susceptible to both enzymatic and non-enzymatic hydrolysis. This degradation leads to the formation of the corresponding carboxylic acid and 8-hydroxyquinoline. The quinolin-8-yl ester head group is known for its instability and can undergo hydrolysis.[2]
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity profile:
-
Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS): This is a powerful technique for identifying and quantifying both the active compound and its impurities.[3][4][5] It is particularly useful for detecting the non-volatile hydrolysis product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the analysis of this compound and some of its more volatile impurities or degradation products.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are invaluable for structural elucidation of the final compound and for identifying and quantifying impurities, including the precursor 2F-MPSBA.[1]
Q3: Are there any specific considerations for sample preparation when analyzing this compound?
A3: Yes, due to the potential for hydrolysis, it is crucial to use anhydrous solvents for sample preparation and to avoid acidic or basic conditions that could accelerate the degradation of the ester group. Samples should be analyzed as fresh as possible.
Troubleshooting Guides
LC-HRMS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites on the column. 2. Inappropriate mobile phase pH. 3. Column overload. | 1. Use a new, high-quality column or flush the existing column with a strong solvent. 2. Optimize the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or dilute the sample. |
| Low Signal Intensity | 1. Inefficient ionization. 2. Suboptimal MS parameters. 3. Degradation of the analyte in the source. | 1. Experiment with different ionization sources (e.g., ESI, APCI) and polarities. The carboxylic acid hydrolysis product is often best detected in negative ionization mode.[3][4][5] 2. Optimize source parameters such as capillary voltage, gas flow, and temperature. 3. Reduce the ion source temperature. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Column degradation. | 1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Replace the column if performance continues to degrade. |
GC-MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing for this compound | 1. Active sites in the inlet liner or the front of the column. 2. Suboptimal injection temperature. | 1. Use a deactivated inlet liner and trim the first few centimeters of the column. 2. Optimize the injector temperature to ensure complete and rapid volatilization without thermal degradation. |
| Presence of the Hydrolysis Product Peak | The compound is degrading in the hot injector. | Lower the injector temperature. If the problem persists, LC-MS is a more suitable technique for this compound due to its thermal lability. |
| Ghost Peaks in Blank Runs | Carryover from a previous injection. | Run a solvent blank with a high-percentage organic solvent to wash the column. If carryover persists, clean the injector port. |
NMR Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Broad Peaks | 1. Poor shimming. 2. Presence of paramagnetic impurities. 3. Sample aggregation. | 1. Re-shim the spectrometer. 2. Filter the sample. 3. Dilute the sample or try a different deuterated solvent. |
| Difficulty in Quantifying Low-Level Impurities | Insufficient signal-to-noise ratio. | Increase the number of scans. Ensure the relaxation delay (d1) is sufficiently long for quantitative analysis (typically 5 times the longest T1 of the signals of interest). |
| Unidentified Signals | Presence of unexpected impurities or residual solvents. | Compare the spectrum to a library of common laboratory solvents and reagents. If the impurity is unknown, consider 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation. |
Data Presentation
Table 1: Summary of Potential Impurities in Synthetic this compound
| Impurity Name | Chemical Structure | Typical Analytical Method for Detection | Notes |
| 4-methyl-3-(4,4-difluoro-1-piperidinylsulfonyl) benzoic acid (2F-MPSBA) | C13H15F2NO4S | LC-HRMS/MS, NMR | Precursor in the synthesis of this compound.[1] |
| This compound Hydrolysis Product (Carboxylic Acid) | C13H15F2NO4S | LC-HRMS/MS (Negative Ion Mode) | Arises from the cleavage of the ester bond.[2][3][4][5] |
| 8-Hydroxyquinoline | C9H7NO | GC-MS, LC-MS | Byproduct of the ester hydrolysis. |
Table 2: Log Sheet for Quantitative Purity Assessment of this compound Batches
| Batch ID | Date of Analysis | Analytical Method | % Purity of this compound | % 2F-MPSBA | % Hydrolysis Product | % Other Impurities | Analyst |
Experimental Protocols
Protocol 1: Purity Assessment by LC-HRMS/MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthetic this compound batch.
-
Dissolve in 1 mL of anhydrous acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.
-
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte and impurities, followed by a column wash and re-equilibration. A typical gradient might be 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan for qualitative analysis and targeted MS/MS for quantitative analysis of known impurities.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Protocol 2: Purity Assessment by GC-MS
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in anhydrous ethyl acetate.
-
-
GC Conditions:
-
Column: A low-bleed, mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C (optimize to prevent degradation).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at a low temperature (e.g., 150 °C), hold for 1 minute, then ramp to a high temperature (e.g., 300 °C) at a rate of 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Splitless (or split, depending on concentration).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Protocol 3: Purity Assessment by NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).
-
Add a known amount of an internal standard with a sharp, well-resolved signal (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.
-
-
NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiments:
-
1H NMR: Acquire with a sufficient relaxation delay (e.g., 30 s) to ensure accurate integration for quantification.
-
13C NMR: For structural confirmation.
-
19F NMR: To confirm the presence and environment of the fluorine atoms.
-
-
Data Processing:
-
Apply appropriate window functions and phase correction.
-
Integrate the signals of this compound and the internal standard to calculate the purity.
-
Identify and integrate signals corresponding to impurities.
-
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preventing thermal degradation of 2F-Qmpsb in GC injector
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of 2F-Qmpsb during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
This compound (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid.[1] Like many compounds in this class, it can be thermally labile, meaning it is susceptible to degradation at the high temperatures used in a standard GC injector. This degradation can lead to inaccurate quantification and the appearance of extraneous peaks in the chromatogram. However, it has been reported that this compound possesses greater thermal stability compared to its predecessor, QMPSB.[1]
Q2: What are the primary signs of this compound degradation in the GC injector?
The primary indicators of thermal degradation include:
-
Poor reproducibility of peak areas: Inconsistent peak sizes for the same concentration of this compound.
-
Appearance of unexpected peaks: The presence of degradation products in the chromatogram. For quinolinyl ester synthetic cannabinoids, this can include hydrolysis or transesterification products.
-
Peak tailing or broadening: This can be a sign of analyte interaction with active sites in the injector liner or column, which can be exacerbated by high temperatures.
-
Reduced analyte response: A lower than expected peak area for a known concentration of this compound.
Q3: What is the ideal injector temperature for analyzing this compound?
There is no single "ideal" temperature, as the optimal setting depends on the specific GC system, liner type, and column used. However, for thermally labile compounds, it is crucial to find a balance between efficient volatilization and minimal degradation. A good starting point is a lower injector temperature, which can be gradually increased while monitoring the peak response and for the appearance of degradation products. For many thermally labile compounds, an initial injector temperature of around 250°C is a reasonable starting point.[2]
Q4: Should I use a split or splitless injection for this compound analysis?
The choice between split and splitless injection depends on the sample concentration.
-
Splitless injection is generally preferred for trace-level analysis as it transfers the entire sample volume to the column, maximizing sensitivity. However, the longer residence time of the analyte in the hot injector can increase the risk of thermal degradation.[2]
-
Split injection is suitable for more concentrated samples. The higher flow rate through the injector minimizes the analyte's residence time at high temperatures, reducing the potential for degradation.[3]
Q5: How can I prevent active site interactions in the GC injector?
Active sites, such as silanol groups on glass liners, can catalyze the degradation of analytes.[4] To minimize these interactions:
-
Use a deactivated (inert) inlet liner: These liners have a specially treated surface to cover active sites.[5][6][7]
-
Regularly replace the inlet liner and septum: Over time, these components can become contaminated with non-volatile residues, creating new active sites.
-
Trim the analytical column: If peak tailing persists, trimming a small portion (e.g., 10-20 cm) from the inlet end of the column can remove accumulated non-volatile material.
Q6: Is derivatization necessary for this compound analysis?
While this compound is reported to have better thermal stability than some other synthetic cannabinoids, derivatization can be a valuable strategy to improve its volatility and thermal stability further, especially for trace analysis or when degradation is still observed after optimizing injector conditions. Silylation is a common derivatization technique for compounds with active hydrogens, which can be applicable to potential hydrolysis products of this compound.[8][9][10][11]
Troubleshooting Guide
Problem: Poor peak shape (tailing or broadening) for this compound.
Click to expand troubleshooting steps
Possible Causes:
-
Active sites in the injector liner or on the column.
-
Injector temperature is too low for efficient volatilization.
-
Column overload.
-
Inappropriate column phase.
Troubleshooting Steps:
-
Check for active sites:
-
Replace the injector liner with a new, deactivated liner.
-
Replace the septum.
-
Trim the analytical column from the inlet side.
-
-
Optimize injector temperature:
-
Gradually increase the injector temperature in 20-25°C increments and observe the peak shape. Be mindful of potential degradation at higher temperatures.
-
-
Address potential column overload:
-
Dilute the sample and re-inject. If the peak shape improves, the column was likely overloaded.
-
-
Verify column suitability:
-
Ensure the column's stationary phase is appropriate for the analysis of synthetic cannabinoids. A low-bleed, mid-polarity phase is often a good choice.
-
Problem: Appearance of unknown peaks and/or inconsistent this compound peak area.
Click to expand troubleshooting steps
Possible Causes:
-
Thermal degradation of this compound in the GC injector.
-
Hydrolysis or transesterification due to sample solvent or matrix.
Troubleshooting Steps:
-
Optimize injector temperature:
-
Systematically lower the injector temperature in 20-25°C increments to find the lowest temperature that allows for efficient volatilization without significant degradation.
-
-
Minimize residence time in the injector:
-
If using splitless injection, reduce the splitless hold time.
-
Consider switching to a split injection if sample concentration allows.
-
-
Use an inert flow path:
-
Ensure a high-quality, deactivated liner is installed.
-
-
Consider derivatization:
-
If degradation persists, derivatization can improve thermal stability.
-
-
Check sample preparation:
-
Ensure solvents are dry and aprotic to prevent hydrolysis or transesterification of the ester group in this compound.
-
Data and Protocols
Table 1: Hypothetical Injector Temperature Optimization Study for this compound
The following table presents a hypothetical example of an optimization study to illustrate the effect of injector temperature on the analysis of this compound. Actual results may vary depending on the instrument and conditions.
| Injector Temperature (°C) | This compound Peak Area (Arbitrary Units) | Degradation Product Peak Area (Arbitrary Units) | Observations |
| 200 | 85,000 | Not Detected | Peak shape may be broad due to incomplete volatilization. |
| 225 | 115,000 | Not Detected | Good peak shape and response. |
| 250 | 120,000 | Trace Detected | Optimal balance of response and minimal degradation. |
| 275 | 110,000 | 5,000 | Noticeable degradation product peak. |
| 300 | 95,000 | 15,000 | Significant degradation observed. |
Table 2: Comparison of Injection Techniques for this compound Analysis
| Parameter | Split Injection | Splitless Injection |
| Primary Use | High concentration samples | Trace-level analysis |
| Sensitivity | Lower | Higher |
| Risk of Thermal Degradation | Lower (shorter residence time) | Higher (longer residence time) |
| Injector Flow Rate | High | Low (matches column flow) |
| Potential for Column Overload | Low | High |
Protocol 1: GC-MS Analysis of this compound without Derivatization
Objective: To analyze this compound with minimal thermal degradation by optimizing GC injector parameters.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler
Materials:
-
This compound standard solution
-
High-purity solvent (e.g., acetonitrile or ethyl acetate)
-
Deactivated, single-taper glass wool inlet liner
Procedure:
-
Injector Configuration:
-
Install a new, deactivated single-taper glass wool liner.
-
Set the injector temperature to 250°C (or as determined by an optimization study).
-
Use splitless injection mode with a purge time of 0.75 minutes.
-
Set the purge flow to 50 mL/min.
-
-
Column and Oven Program:
-
Use a suitable capillary column (e.g., low-bleed 5% phenyl-methylpolysiloxane).
-
Set the initial oven temperature 10-20°C below the boiling point of the solvent and hold for 1 minute.
-
Ramp the oven temperature at a rate of 15-25°C/min to a final temperature of 280-300°C.
-
-
Injection:
-
Inject 1 µL of the sample using an autosampler for consistency.
-
-
Analysis:
-
Monitor the peak shape and area of the this compound peak.
-
Examine the chromatogram for the presence of any degradation product peaks. If degradation is observed, systematically lower the injector temperature.
-
Protocol 2: Silylation Derivatization of this compound for GC-MS Analysis
Objective: To enhance the thermal stability and volatility of this compound and its potential hydrolysis products through silylation.
Instrumentation:
-
GC-MS with autosampler
-
Heating block or oven
-
Vials with PTFE-lined caps
Materials:
-
This compound sample extract
-
Silylating reagent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA with 1% TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent
Procedure:
-
Sample Preparation:
-
Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is completely dry as water will react with the silylating reagent.[11]
-
-
Derivatization:
-
Add 50 µL of anhydrous pyridine to the dried sample to dissolve the residue.
-
Add 50 µL of MSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Cool the vial to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
Use the GC parameters from Protocol 1, adjusting the temperature program as needed to ensure the elution of the derivatized analytes.
-
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. restek.com [restek.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. chromtech.net.au [chromtech.net.au]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 10. benchchem.com [benchchem.com]
- 11. cannabissciencetech.com [cannabissciencetech.com]
Technical Support Center: Enhancing 2F-Qmpsb Detection Sensitivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the detection and quantification of 2F-Qmpsb in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection in complex matrices challenging?
A1: this compound (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) with a sulfamoyl benzoate core structure. Detecting it in complex biological matrices such as plasma, urine, or serum is challenging due to several factors:
-
Low Concentrations: Typically, this compound and its metabolites are present at very low concentrations in biological samples.
-
Matrix Effects: Co-eluting endogenous substances like proteins, phospholipids, and salts can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[1][2]
-
Metabolic Instability: this compound undergoes rapid metabolism, primarily through ester hydrolysis, to form various metabolites.[3] This means the parent compound may be present at very low levels or be entirely absent.
-
Physicochemical Properties: The properties of this compound and its metabolites can affect their extraction efficiency from the sample matrix.
Q2: What are the primary metabolites of this compound that should be targeted for detection?
A2: The primary metabolic pathway for this compound is ester hydrolysis, which is catalyzed by human carboxylesterase 1 (hCES1) isoforms, although non-enzymatic hydrolysis can also occur.[3] Therefore, the key targets for toxicological screening are the ester hydrolysis products and their subsequent glucuronidated conjugates.[3] It is crucial to note that the carboxylic acid product from ester hydrolysis and its metabolites are often only detectable in negative ionization mode.[3]
Q3: Which analytical technique is most suitable for the detection of this compound and its metabolites?
A3: Liquid chromatography coupled with high-resolution tandem mass spectrometry (LC-HRMS/MS) is the most effective and widely used technique for the analysis of this compound and its metabolites.[3] This method offers high sensitivity and selectivity, which are essential for detecting the low concentrations of these compounds in complex biological samples.[4]
Q4: How can I minimize matrix effects in my this compound analysis?
A4: Minimizing matrix effects is critical for accurate quantification. Here are some strategies:
-
Effective Sample Preparation: Employing robust sample preparation techniques like Solid Phase Extraction (SPE) or Supported Liquid Extraction (SLE) can significantly reduce matrix interferences.[4][5]
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between this compound, its metabolites, and co-eluting matrix components is crucial.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended to compensate for matrix effects and variations in extraction recovery.[2]
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can also help to correct for matrix effects.
Troubleshooting Guides
Issue 1: Poor Sensitivity or Inability to Detect this compound Metabolites
| Possible Cause | Troubleshooting Step |
| Incorrect Ionization Mode | Action: Switch to negative electrospray ionization (-ESI) mode. The primary metabolites of this compound, which are carboxylic acid products of ester hydrolysis, are often only detectable in negative ionization mode.[3] |
| Inefficient Extraction | Action: Optimize your sample preparation method. Consider using a mixed-mode cation-exchange SPE column, which has shown high selectivity and recovery for similar compounds.[4] Also, ensure the pH of your sample is optimized for the extraction of acidic metabolites. |
| Analyte Instability | Action: Be aware of non-enzymatic ester hydrolysis of this compound.[3] Process samples promptly and store them at appropriate temperatures (frozen at -20°C or below is recommended for long-term stability). Avoid using solvents that can cause hydrolysis or transesterification. |
| Low Abundance of Parent Compound | Action: Shift your focus to detecting the more abundant ester hydrolysis products and their glucuronides, as these are the expected major targets in biological samples.[3] |
Issue 2: High Signal Variability and Poor Reproducibility
| Possible Cause | Troubleshooting Step |
| Significant Matrix Effects | Action: Evaluate and quantify the matrix effect. If significant ion suppression or enhancement is observed, improve the sample cleanup process. This may involve testing different SPE sorbents (e.g., Oasis HLB) or using a more rigorous washing protocol.[4][6] The use of a stable isotope-labeled internal standard is critical to normalize for these effects. |
| Inconsistent Extraction Recovery | Action: Validate your extraction procedure to ensure consistent recovery. Perform recovery experiments with spiked samples at different concentrations. Supported Liquid Extraction (SLE) can be a simpler and faster alternative to SPE with good recoveries.[5] |
| Carryover in LC System | Action: Inject blank samples after high-concentration samples to check for carryover. If observed, optimize the needle wash method of the autosampler and consider using a wash solution with a stronger organic solvent. |
Data Presentation
The following tables summarize typical performance data for the analysis of synthetic cannabinoids in complex matrices using LC-MS/MS. While specific data for this compound is limited, these values provide a benchmark for a well-optimized method.
Table 1: Typical Limits of Detection (LOD) and Quantification (LOQ) for Synthetic Cannabinoids in Biological Matrices
| Analyte Class | Matrix | LOD Range (ng/mL) | LOQ Range (ng/mL) | Reference |
| Various Synthetic Cannabinoids | Plasma | 0.003 - 0.004 | 0.012 - 0.016 | [4] |
| Various Synthetic Cannabinoids | Urine | 0.00125 - 0.002 | 0.003 - 0.005 | [4] |
| Various Synthetic Cannabinoids | Serum | - | 0.1 - 2.0 | [7] |
| JWH-type Synthetic Cannabinoids | Serum | 2.5 - 5 | 5 - 10 | [8] |
Table 2: Extraction Recovery and Matrix Effects for Synthetic Cannabinoids
| Extraction Method | Matrix | Analyte Class | Extraction Recovery (%) | Matrix Effect (%) | Reference |
| SPE (Oasis HLB) | Urine | 11 Synthetic Cannabinoids | 69.90 - 118.39 | 80 - 100 | [6] |
| SPE (Oasis HLB) | Plasma | 3 Synthetic Cannabinoids | 92.45 - 99.33 | Not specified | [4] |
| SLE (ISOLUTE SLE+) | Whole Blood | 12 Synthetic Cannabinoids | > 60 | Minimal | [5] |
| SPDE | Serum | 7 Synthetic Cannabinoids | 63.1 - 107.4 | Not specified | [8] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) from Plasma
-
Sample Pre-treatment: To 200 µL of plasma, add an internal standard. Precipitate proteins by adding 600 µL of ice-cold acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
SPE Column Conditioning: Condition an Oasis HLB SPE cartridge (e.g., 30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-HRMS/MS Analysis
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% mobile phase B over several minutes to ensure separation of metabolites and isomers.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
Ion Source: Electrospray Ionization (ESI), operated in both positive and negative modes in separate runs.
-
Scan Type: Full scan with data-dependent MS2 (ddMS2) or parallel reaction monitoring (PRM).
-
Collision Energy: Optimized for each analyte to produce characteristic fragment ions.
-
Resolution: High resolution (e.g., > 30,000 FWHM) to ensure mass accuracy for confident identification.
-
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. mdpi.com [mdpi.com]
- 7. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Cannabinoid Receptor Activity of 2F-QMPSB and QMPSB
For Researchers, Scientists, and Drug Development Professionals
Introduction
QMPSB is a potent synthetic cannabinoid receptor agonist that demonstrates activity at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] It is characterized as a full agonist with moderate selectivity for the CB2 receptor.[1] The structural modification leading to 2F-QMPSB, specifically the addition of two fluorine atoms to the piperidine ring, was intended to enhance the potency of the parent compound.[2] Reports from investigations involving human volunteers suggest that this compound indeed possesses a higher potency than QMPSB.[2]
Quantitative Data Summary
The following tables summarize the available quantitative data for the binding affinity and functional activity of QMPSB at human CB1 and CB2 receptors. It is important to note that specific in vitro quantitative data for this compound (Ki or EC50 values) are not available in the reviewed literature.
Table 1: Cannabinoid Receptor Binding Affinity of QMPSB
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| QMPSB | hCB1 | Radioligand Binding | IC50 | 0.79 |
| hCB1 | Radioligand Binding | Ki | 3 | |
| hCB2 | Radioligand Binding | Ki | 4, 25.15 |
Table 2: Cannabinoid Receptor Functional Activity of QMPSB
| Compound | Receptor | Assay Type | Parameter | Value (nM) |
| QMPSB | hCB1 | cAMP Accumulation | EC50 | 10 |
| hCB2 | cAMP Accumulation | Agonist Activity | Full Agonist |
Qualitative Comparison: this compound vs. QMPSB
While direct quantitative comparisons are limited by the lack of published in vitro data for this compound, qualitative reports indicate that:
-
Potency: Investigations involving human volunteers have shown that this compound exhibits higher potency compared to QMPSB.[2]
-
Physicochemical Properties: this compound was also found to have better temperature stability and solubility than QMPSB.[2]
Signaling Pathways
Both QMPSB and this compound are presumed to act as agonists at the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway for these receptors involves coupling to inhibitory G-proteins (Gi/o). Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Figure 1. Simplified signaling pathway of CB1/CB2 receptor activation by an agonist.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a compound for a specific receptor.
Figure 2. General workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293 or CHO) stably expressing either the human CB1 or CB2 receptor.
-
Incubation: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) and a range of concentrations of the unlabeled test compound (QMPSB or this compound).
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is quantified using a liquid scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the functional activity (EC50 and efficacy) of a compound by quantifying its effect on intracellular cAMP levels.
Figure 3. General workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Culture: Cells stably expressing the human CB1 or CB2 receptor are cultured in appropriate media.
-
Assay Preparation: Cells are treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Subsequently, adenylyl cyclase is stimulated with forskolin to induce a measurable level of cAMP.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (QMPSB or this compound).
-
cAMP Measurement: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, often based on technologies such as Homogeneous Time-Resolved Fluorescence (HTRF), Bioluminescence Resonance Energy Transfer (BRET), or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A concentration-response curve is generated to determine the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal response produced by the agonist), which indicates its efficacy.
Conclusion
QMPSB is a well-characterized potent full agonist at both CB1 and CB2 receptors. While quantitative in vitro pharmacological data for its derivative, this compound, remains to be published, qualitative evidence strongly suggests that it is a more potent cannabinoid agonist. The detailed experimental protocols and signaling pathway information provided in this guide offer a framework for researchers to conduct their own comparative studies and further elucidate the pharmacological profiles of these and other novel synthetic cannabinoids. Further research is warranted to quantitatively determine the binding affinity and functional activity of this compound to better understand its structure-activity relationship and potential physiological effects.
References
Comparative Analysis of 2F-QMPSB and Other Synthetic Cannabinoid Receptor Agonists (SCRAs)
Disclaimer: As of the latest available research, specific quantitative in-vitro pharmacological data, such as binding affinity (Ki) and functional activity (EC50) values for 2F-QMPSB (also known as SGT-13 or QMDFPSB), are not publicly available in peer-reviewed literature. However, qualitative reports indicate that this compound exhibits a significant increase in potency compared to its parent compound, QMPSB. This guide provides a comparative analysis based on the available data for QMPSB and other relevant SCRAs to offer a comprehensive understanding of their pharmacological profiles.
This guide is intended for researchers, scientists, and drug development professionals. It aims to objectively compare the performance of various SCRAs with supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Quantitative Pharmacological Data
The following table summarizes the cannabinoid receptor binding affinities (Ki) and functional activities (EC50) for QMPSB and a selection of other well-characterized SCRAs. Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
| Compound | CB1 Ki (nM) | CB2 Ki (nM) | CB1 EC50 (nM) | CB2 EC50 (nM) | Reference |
| QMPSB | 3 | 4 | 10 | - | [1] |
| JWH-018 | 9.0 | 2.94 | - | - | [2] |
| AMB-FUBINACA (FUB-AMB) | - | - | 0.54 | 0.13 | [3] |
| PB-22 | - | - | 5.1 | 37 | [4] |
| BB-22 | 0.217 | 0.338 | - | - | [4] |
Note: A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
The data presented in this guide are typically generated using the following standard experimental methodologies:
Cannabinoid Receptor Binding Affinity Assay (Radioligand Displacement Assay)
This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand with a known high affinity for the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound at CB1 and CB2 receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing human CB1 or CB2 receptors are prepared from cultured cells (e.g., HEK293 or CHO cells) transfected with the respective receptor gene.
-
Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled cannabinoid agonist (e.g., [³H]CP55,940) and varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cannabinoid Receptor Functional Activity Assay (cAMP Accumulation Assay)
This assay measures the ability of a compound to activate the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) that inhibit the production of cyclic adenosine monophosphate (cAMP) upon activation.
Objective: To determine the EC50 (the concentration of a compound that produces 50% of its maximal effect) and the maximal efficacy (Emax) of a test compound at CB1 and CB2 receptors.
Methodology:
-
Cell Culture: Cells stably expressing either the human CB1 or CB2 receptor (e.g., CHO-K1 cells) are cultured.
-
Forskolin Stimulation: The cells are stimulated with forskolin, an adenylate cyclase activator, to induce the production of cAMP.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound. Agonist activation of the cannabinoid receptors will inhibit the forskolin-induced cAMP accumulation.
-
Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing techniques like Fluorescence Resonance Energy Transfer (FRET) or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of inhibition of cAMP production against the log concentration of the test compound. The EC50 and Emax values are then determined from these curves.
Visualizations
Signaling Pathway
Caption: A diagram illustrating the intracellular signaling cascade following the activation of the CB1 receptor by a synthetic cannabinoid receptor agonist (SCRA).
Experimental Workflow
Caption: A generalized workflow for the in-vitro pharmacological screening of synthetic cannabinoid receptor agonists.
References
Validating a Quantitative Method for 2F-Qmpsb in Urine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel psychoactive substances (NPS) like 2F-Qmpsb, a synthetic cannabinoid receptor agonist (SCRA), presents a significant challenge for clinical and forensic toxicology. Developing and validating robust quantitative methods for detecting these compounds and their metabolites in biological matrices such as urine is crucial for accurate identification of intake. This guide provides a comparative framework for the validation of a quantitative method for this compound in urine, drawing upon established methodologies for other synthetic cannabinoids. While a specific, fully validated quantitative method for this compound in urine is not yet extensively published, this document outlines the expected metabolic targets, a representative analytical approach, and comparative performance data from validated methods for similar compounds.
Understanding this compound Metabolism: The Analytical Target
Recent in vitro studies on the metabolic fate of this compound have been crucial in identifying the most appropriate analytical targets for urine analysis.[1][2][3] Research indicates that this compound undergoes significant metabolism, with ester hydrolysis being a primary pathway.[1][2] Consequently, the parent compound is unlikely to be detected in significant concentrations in urine. Instead, the primary targets for a quantitative assay should be its ester hydrolysis products and their subsequent glucuronidated conjugates.[2][3] For comprehensive detection, analysis in both positive and negative ionization modes may be necessary, as some carboxylic acid metabolites are preferentially detected in negative mode.[2][4]
Comparative Performance of Quantitative Methods for Synthetic Cannabinoids in Urine
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of synthetic cannabinoids and their metabolites in urine due to its high sensitivity and selectivity.[5][6][7][8][9][10] The table below summarizes typical validation parameters from published LC-MS/MS methods for various synthetic cannabinoids, providing a benchmark for the expected performance of a validated this compound assay.
| Analyte/Method | Matrix | LLOQ (ng/mL) | Linearity (ng/mL) | Extraction Recovery (%) | Intra-day Precision (%) | Inter-day Precision (%) | Reference |
| Various SC Metabolites (LC-MS/MS) | Urine | 0.1 - 1 | 0.1 - 100 | - | - | - | [5] |
| 11 Synthetic Cannabinoids (LC-MS/MS) | Rat Urine | 0.01 - 0.1 | 0.1 - 500 | 69.90 - 118.39 | 0.52 - 18.95 | - | [7] |
| Various SC Metabolites (UHPLC-QTOF-MS) | Urine | 0.1 - 12 (LOC) | - | - | - | - | [8][11] |
| 37 SC Metabolites (LC-MS/MS) | Urine | 0.1 - 1 (LOD) | 0.25/1 - 100 | 65 - 99 | 1.4 - 12.1 | - | [10] |
| 18 Synthetic Cathinones (GC-MS) | Urine | 30 - 100 | 100 - 1000 | - | 0.1 - 10.4 | 1.0 - 12.1 | [12] |
LOD: Limit of Detection, LLOQ: Lower Limit of Quantification, LOC: Limit of Confirmation
Experimental Protocol: A Representative LC-MS/MS Method
The following protocol outlines a typical workflow for the quantitative analysis of synthetic cannabinoid metabolites in urine. This methodology would be applicable for the development of a validated assay for this compound metabolites.
1. Sample Preparation
-
Enzymatic Hydrolysis: To deconjugate glucuronidated metabolites, urine samples (typically 0.1-1 mL) are treated with β-glucuronidase.[5][13] This step is incubated, for instance, at 60°C for 1 hour.[13]
-
Internal Standard Spiking: A solution containing deuterated internal standards corresponding to the target analytes is added to all samples, calibrators, and quality controls to correct for matrix effects and variations in extraction efficiency.[13]
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is employed to isolate the analytes from the urine matrix and remove interfering substances.[10][12] Supported liquid extraction (SLE) is also a viable option.[5]
-
Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in a solution compatible with the LC mobile phase.[5]
2. LC-MS/MS Analysis
-
Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a C18 column is typically used to separate the target metabolites.[8][13] A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is commonly employed.[8][13]
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification.[5] For each analyte, at least two MRM transitions (a quantifier and a qualifier) are monitored to ensure selectivity and confirm identity.[5]
3. Method Validation
A comprehensive method validation should be performed according to established guidelines, evaluating the following parameters:
-
Selectivity and Specificity: Assessment of potential interferences from endogenous matrix components or other drugs.
-
Linearity and Range: Demonstrating a linear relationship between the instrument response and the concentration of the analyte over a defined range.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Accuracy and Precision: Evaluating the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter between a series of measurements (precision), typically assessed at multiple concentration levels (low, medium, and high).
-
Matrix Effects: Investigating the influence of co-eluting matrix components on the ionization of the target analytes.
-
Extraction Recovery: Determining the efficiency of the extraction procedure.
-
Stability: Assessing the stability of the analytes in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Visualizing the Process
To further clarify the experimental and biological processes, the following diagrams illustrate a typical analytical workflow and the general signaling pathway of synthetic cannabinoids.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists QMPSB and QMPCB (SGT-11) Including Isozyme Mapping and Esterase Activity [mdpi.com]
- 5. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative urine confirmatory testing for synthetic cannabinoids in randomly collected urine specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. diva-portal.org [diva-portal.org]
- 9. A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of several synthetic cathinones and an amphetamine-like compound in urine by gas chromatography with mass spectrometry. Method validation and application to real cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening, quantification, and confirmation of synthetic cannabinoid metabolites in urine by UHPLC–QTOF–MS - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Direct Cross-Reactivity Data for 2F-Qmpsb in Cannabinoid Immunoassays Necessitates Examination of Structural Analogs
For Immediate Release
A comprehensive review of available scientific literature reveals a notable absence of direct experimental data on the cross-reactivity of the synthetic cannabinoid 2F-Qmpsb in commonly used cannabinoid immunoassays. This data gap poses a challenge for researchers, scientists, and drug development professionals who rely on these screening tools. To address this, this guide provides a comparative analysis based on the known reactivity of structurally similar compounds and a selection of alternative synthetic cannabinoids. This guide also details generalized experimental protocols for common immunoassay platforms and visualizes key workflows.
Performance Comparison of this compound and Alternatives in Cannabinoid Immunoassays
Due to the lack of specific experimental data for this compound, its cross-reactivity in cannabinoid immunoassays remains uncharacterized. However, insights can be drawn from its structural analog, QMPSB. Research indicates that QMPSB undergoes rapid non-enzymatic ester hydrolysis, suggesting that any potential immunoassay detection would likely target its resulting carboxylic acid metabolite. The cross-reactivity would be highly dependent on the specific antibodies used in the assay and their ability to recognize the core structure of the this compound metabolite.
To provide a framework for comparison, the following tables summarize the cross-reactivity of various alternative synthetic cannabinoids in two common immunoassay formats: Enzyme-Linked Immunosorbent Assay (ELISA) and Cloned Enzyme Donor Immunoassay (CEDIA). It is crucial to note that cross-reactivity is assay-specific and can vary significantly between different manufacturers and kit generations.
Table 1: Cross-Reactivity of Selected Synthetic Cannabinoids in ELISA-Based Assays
| Compound/Metabolite | Target Analyte of Assay | % Cross-Reactivity | Reference |
| JWH-018 N-(5-hydroxypentyl) metabolite | JWH-018 N-(5-hydroxypentyl) metabolite | 100% | [1] |
| JWH-073 N-(4-hydroxybutyl) metabolite | JWH-018 N-(5-hydroxypentyl) metabolite | High | [2] |
| AM-2201 | JWH-018 N-(5-hydroxypentyl) metabolite | Moderate to High | [2] |
| UR-144 | JWH-018 N-(5-hydroxypentyl) metabolite | Low | [2] |
| XLR-11 | JWH-018 N-(5-hydroxypentyl) metabolite | Low | [2] |
| JWH-250 | JWH-018 N-(5-hydroxypentyl) metabolite | Limited | [2] |
| PB-22 | JWH-018 N-(5-hydroxypentyl) metabolite | Varies | [1] |
| 5F-PB-22 | JWH-018 N-(5-hydroxypentyl) metabolite | Varies | [1] |
Table 2: Cross-Reactivity of Selected Synthetic Cannabinoids in CEDIA-Based Assays
| Compound/Metabolite | Target Analyte of Assay | % Cross-Reactivity | Reference |
| UR-144 | UR-144/XLR-11 | High | [3] |
| XLR-11 | UR-144/XLR-11 | High | [3] |
| AM-2201 | UR-144/XLR-11 | Detectable | [3] |
| JWH-018 and metabolites | UR-144/XLR-11 | Detectable | [3] |
| JWH-250 and metabolites | UR-144/XLR-11 | Detectable | [3] |
| PB-22 pentanoic acid | UR-144/XLR-11 | Detectable | [3] |
| AKB-48 metabolite | UR-144/XLR-11 | Detectable | [3] |
| BB-22 and related metabolites | UR-144/XLR-11 | Detectable | [3] |
Experimental Protocols
The following are generalized protocols for competitive ELISA and CEDIA, outlining the key steps involved in assessing the cross-reactivity of a synthetic cannabinoid. Specific parameters such as incubation times, temperatures, and reagent concentrations should be optimized based on the specific assay kit and manufacturer's instructions.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol describes a typical workflow for determining the cross-reactivity of a test compound against a target analyte in a competitive ELISA format.
Caption: Generalized workflow for a competitive ELISA to determine cross-reactivity.
CEDIA Protocol for Cross-Reactivity Assessment
The Cloned Enzyme Donor Immunoassay (CEDIA) is a homogeneous immunoassay that does not require separation steps. The following diagram illustrates the principle of a competitive CEDIA.
Caption: Principle of the Cloned Enzyme Donor Immunoassay (CEDIA).
Logical Relationship for Assessing Unknown Cross-Reactivity
When direct experimental data for a compound like this compound is unavailable, a logical approach is necessary to estimate its potential for cross-reactivity in immunoassays. This involves a multi-step process of gathering information on its chemical properties and the behavior of similar molecules.
Caption: Logical workflow for inferring the cross-reactivity of a compound with no direct data.
References
Unraveling the Molecular Fingerprints: A Comparative Guide to the EI-MS Fragmentation of 2F-Qmpsb and Its Analogs
For researchers, scientists, and professionals in drug development and forensic analysis, understanding the mass spectrometric behavior of novel psychoactive substances is paramount for their unambiguous identification. This guide provides a detailed comparison of the Electron Ionization-Mass Spectrometry (EI-MS) fragmentation patterns of 2F-Qmpsb and its structurally related analogs, supported by experimental data and detailed methodologies.
This document delves into the characteristic fragmentation pathways of this compound, a synthetic cannabinoid, and its analogs, including QMPSB, QMMSB, QMPCB, and QMiPSB. By examining the subtle yet significant differences in their mass spectra, analysts can develop more robust and reliable methods for the identification of these compounds in various matrices.
Comparative Analysis of EI-MS Fragmentation Data
The EI-MS fragmentation of this compound and its analogs is characterized by several key fragmentation pathways, primarily involving the cleavage of the ester linkage and subsequent fragmentations of the resulting ions. The following table summarizes the major fragment ions observed for each compound, providing a quantitative basis for their differentiation.
| Compound | Molecular Ion (m/z) | Key Fragment 1 (m/z) | Key Fragment 2 (m/z) | Key Fragment 3 (m/z) | Other Notable Fragments (m/z) |
| This compound | 446 | 302 | 263 | 145 | 117, 89 |
| QMPSB | 428 | 266 | 263 (Base Peak) | 145 | 183, 135, 117, 91, 89 |
| QMMSB | 430 | 268 | 263 (Base Peak) | 145 | 183, 135, 117, 91, 89 |
| QMPCB | 388 | 230 | 145 | 117 | 89 |
| QMiPSB | 402 | 240 | 263 | 145 | 117, 89 |
Deciphering the Fragmentation Pathways
The fragmentation of these quinolinyl-carboxamide synthetic cannabinoids under electron ionization follows a generally predictable pattern, which is crucial for structural elucidation. The primary fragmentation events involve the cleavage of the ester bond, leading to the formation of characteristic ions derived from the quinolinyl and the substituted benzoyl moieties.
A key observation across this compound and most of its analogs (QMPSB, QMMSB, and QMiPSB) is the presence of a significant ion at m/z 263.[1] For QMPSB and QMMSB, this fragment represents the base peak.[1] This ion is proposed to be formed through a rearrangement and subsequent cleavage. The fluorination in this compound results in a prominent fragment at m/z 302, corresponding to the substituted benzoyl cation, which is a diagnostic marker for this particular analog.
Experimental Protocols
The following section details a generalized experimental protocol for the analysis of this compound and its analogs using Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS). This protocol is a synthesis of methodologies reported in the scientific literature for the analysis of synthetic cannabinoids.[2][3][4]
1. Sample Preparation:
-
Standard Preparation: Prepare individual stock solutions of this compound and its analogs in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution of the stock solutions to the desired concentration range for calibration.
-
Matrix Samples (e.g., herbal material, biological fluids): Perform a solvent extraction using an appropriate organic solvent. The extract may require further clean-up using solid-phase extraction (SPE) to remove interfering matrix components. The final extract should be evaporated to dryness and reconstituted in a solvent suitable for GC-MS analysis.
2. Gas Chromatography (GC) Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms), is typically used. A common column dimension is 30 m x 0.25 mm i.d. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250-280 °C.
-
Injection Mode: Splitless injection is often preferred for trace analysis to enhance sensitivity.
-
Oven Temperature Program: A typical temperature program starts at a lower temperature (e.g., 100-150 °C), holds for a short period (e.g., 1-2 minutes), and then ramps up to a final temperature of 280-300 °C at a rate of 10-25 °C/min. The final temperature is held for several minutes to ensure the elution of all analytes.
3. Mass Spectrometry (MS) Conditions:
-
MS System: A mass spectrometer capable of electron ionization.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230-250 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: A mass range of m/z 40-550 is typically sufficient to cover the molecular ions and all significant fragment ions.
-
Data Acquisition: Full scan mode is used to obtain the complete mass spectrum for identification.
Conclusion
The EI-MS fragmentation patterns of this compound and its analogs provide a reliable basis for their differentiation. While sharing common fragmentation pathways characteristic of their chemical class, each analog exhibits a unique mass spectral fingerprint. The presence and relative abundance of specific fragment ions, such as the substituted benzoyl cation, are key to their unambiguous identification. By employing the detailed experimental protocol outlined in this guide, analytical laboratories can confidently identify these synthetic cannabinoids, contributing to both public health and safety.
References
Navigating the Analytical Landscape for 2F-Qmpsb: A Guide to Inter-Laboratory Method Validation
For researchers, scientists, and professionals in drug development, the robust and reliable analysis of novel psychoactive substances (NPS) is paramount. This guide provides a comparative overview of analytical methodologies for the synthetic cannabinoid 2F-Qmpsb, with a focus on the principles of inter-laboratory validation. While dedicated, publicly available inter-laboratory validation studies for this compound are not yet prevalent in the scientific literature, this document synthesizes existing analytical data and outlines the critical parameters and protocols necessary for establishing validated, cross-laboratory analytical methods.
This compound (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in seized materials in Europe.[1][2] Its structural complexity and potential for various metabolic pathways necessitate well-characterized and validated analytical methods for its detection and quantification in forensic and clinical settings. The primary techniques employed for the analysis of this compound and related compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4]
Comparative Analysis of Analytical Methods
The choice of analytical method often depends on the sample matrix, required sensitivity, and the specific goals of the analysis (qualitative vs. quantitative). The following tables present a summary of typical performance characteristics for GC-MS and LC-MS/MS methods for the analysis of synthetic cannabinoids like this compound. It is important to note that these values are illustrative and would need to be established for this compound through rigorous single-laboratory and, ideally, inter-laboratory validation studies.
Table 1: Illustrative Performance Characteristics of GC-MS for this compound Analysis
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/mL |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Table 2: Illustrative Performance Characteristics of LC-MS/MS for this compound Analysis
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.05 - 2.0 ng/mL |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 10% |
| Accuracy (%Bias) | ± 10% |
Experimental Protocols
Detailed and standardized experimental protocols are the bedrock of any successful inter-laboratory validation. Below are generalized methodologies for the analysis of this compound based on common practices for synthetic cannabinoids.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
For solid samples (e.g., herbal material), perform a solvent extraction using methanol or a similar organic solvent.[2]
-
For biological matrices (e.g., blood, urine), a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the analyte and remove interferences.
-
Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent (e.g., ethyl acetate).
-
-
GC-MS Analysis:
-
Injection: Inject 1-2 µL of the reconstituted sample into the GC-MS system.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 300 °C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
Similar to GC-MS, sample preparation involves extraction and concentration. For LC-MS/MS, the final extract is typically reconstituted in a solvent compatible with the mobile phase (e.g., methanol/water mixture).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantitative analysis, monitoring specific precursor-to-product ion transitions for this compound and an internal standard.
-
-
Visualization of Validation and Chemical Structure
To ensure clarity and a shared understanding of the validation process and the analyte , the following diagrams are provided.
Caption: A typical workflow for an inter-laboratory analytical method validation study.
Caption: Chemical structure of this compound.
Conclusion
The emergence of novel psychoactive substances like this compound underscores the continuous need for robust and validated analytical methods. While comprehensive inter-laboratory validation data for this compound is not yet widely published, the principles and protocols outlined in this guide provide a framework for researchers and analytical laboratories to develop and validate their own methods. By adhering to standardized protocols and conducting thorough validation studies, the scientific community can ensure the generation of accurate and reproducible data, which is crucial for forensic investigations, clinical toxicology, and public health monitoring. The establishment of collaborative inter-laboratory studies will be a critical next step in solidifying the analytical foundation for the monitoring of this compound and other emerging synthetic cannabinoids.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, this compound, QMiPSB, and SGT-233 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 2F-QMPSB and Certified Reference Materials for Synthetic Cannabinoid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the fast-evolving landscape of novel psychoactive substances (NPS), the accuracy and reliability of analytical testing are paramount. Synthetic cannabinoid receptor agonists (SCRAs), a diverse and rapidly expanding class of NPS, present significant challenges for forensic and clinical laboratories. The use of well-characterized reference materials is fundamental to achieving accurate identification and quantification of these substances. This guide provides a comparative overview of 2F-QMPSB, an analytical reference standard, and two widely recognized Certified Reference Materials (CRMs), JWH-018 and 5F-MDMB-PINACA, for the analysis of synthetic cannabinoids.
The Role of Reference Materials in Analytical Science
In analytical chemistry, a reference material (RM) is a substance with one or more sufficiently homogeneous and well-established properties to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials. An analytical reference standard is a high-purity compound used as a qualitative and quantitative standard.
A Certified Reference Material (CRM) represents the gold standard in reference materials. It is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. The production of CRMs is accredited to international standards such as ISO 17034, which ensures the competence of the manufacturer and the quality of the material.[1]
Comparison of this compound with Certified Reference Material Alternatives
This section provides a direct comparison of the key characteristics of this compound as an analytical reference standard against JWH-018 and 5F-MDMB-PINACA, which are available as Certified Reference Materials. The data presented is crucial for laboratories to make informed decisions based on their specific analytical requirements and quality management systems.
| Feature | This compound (Analytical Reference Standard) | JWH-018 (Certified Reference Material) | 5F-MDMB-PINACA (Certified Reference Material) |
| Supplier | Cayman Chemical | Cerilliant (from Sigma-Aldrich) | LGC Standards |
| Material Type | Analytical Reference Standard | Certified Reference Material (CRM) | Certified Reference Material (CRM) |
| ISO Accreditation | Not explicitly stated as ISO 17034 | ISO 17034 | ISO 17034 |
| Purity | ≥98% | Certified Concentration with Uncertainty | Certified Concentration with Uncertainty |
| Certificate of Analysis (CoA) | Provides product information and purity. | Comprehensive CoA with certified value, uncertainty, and traceability statement. | Comprehensive CoA with certified value, uncertainty, and traceability statement in accordance with ISO Guide 31.[2] |
| Intended Use | Research and forensic applications. | Calibration, method validation, and quality control in ISO 17025 accredited laboratories. | Calibration, method validation, and quality control in ISO 17025 accredited laboratories. |
Experimental Protocols for Synthetic Cannabinoid Analysis
The following protocols are generalized from validated methods published in peer-reviewed literature and are suitable for the analysis of this compound, JWH-018, 5F-MDMB-PINACA, and other similar synthetic cannabinoids in seized materials.[3][4][5]
Sample Preparation (for Seized Herbal Material)
-
Homogenization: Grind the herbal material to a fine powder to ensure homogeneity.
-
Extraction:
-
Accurately weigh approximately 10 mg of the homogenized material into a centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 minute.
-
Sonicate for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
-
Dilution:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered extract with an appropriate solvent (e.g., methanol) to a concentration within the calibrated range of the analytical method.
-
Fortify with an appropriate internal standard (e.g., a deuterated analog).
-
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly selective and sensitive for the identification and quantification of synthetic cannabinoids.
Chromatographic Conditions:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient starts at a low percentage of mobile phase B, ramping up to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
Mass Spectrometry Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI) in positive mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: At least two specific precursor-to-product ion transitions should be monitored for each analyte for confident identification and quantification.
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids.
Chromatographic Conditions:
-
GC System: Gas chromatograph with an autosampler
-
Column: HP-5MS or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min)
-
Inlet Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at a lower temperature (e.g., 70°C), hold for a short period, then ramp up to a final temperature (e.g., 290-320°C).[6]
Mass Spectrometry Conditions:
-
Mass Spectrometer: Single quadrupole or ion trap mass spectrometer
-
Ionization Source: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (e.g., m/z 40-600) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.
-
Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
Visualizing Analytical Workflows and Relationships
The following diagrams, created using the DOT language, illustrate key processes and concepts in the analysis of synthetic cannabinoids.
Caption: A generalized experimental workflow for synthetic cannabinoid analysis.
Caption: Hierarchy and key properties of analytical reference materials.
Caption: Simplified signaling pathway of synthetic cannabinoid receptor agonists.
References
- 1. Cannabis-Specific Certified Reference Materials - Cannabis Industry Journal [cannabisindustryjournal.com]
- 2. Certificate of analysis explained | LGC Standards [lgcstandards.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]
Potency of 2F-QMPSB in the Landscape of Synthetic Cannabinoids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic cannabinoid 2F-QMPSB, contextualizing its potency relative to other notable synthetic cannabinoid receptor agonists (SCRAs). Due to a scarcity of publicly available quantitative receptor binding or functional assay data for this compound, this comparison relies on qualitative reports and the potency data of its parent compound, QMPSB.
Introduction to this compound
This compound (quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate) is a fluorinated derivative of QMPSB.[1] The introduction of fluorine atoms is a common medicinal chemistry strategy to enhance metabolic stability and, in many cases, receptor affinity and potency.[1] Indeed, investigations involving human volunteers have indicated that this compound exhibits higher potency than its non-fluorinated counterpart, QMPSB.[2]
Comparative Potency Analysis
Table 1: Comparative Potency of Selected Synthetic Cannabinoids
| Compound | Class | CB1 Receptor Affinity (Ki, nM) | CB2 Receptor Affinity (Ki, nM) | Functional Activity (EC50, nM) at CB1 | Notes |
| QMPSB | Arylsulfonamide | 3[3][4] | 4[3][4] | 10[5] | Parent compound of this compound. |
| This compound | Arylsulfonamide | Data not available | Data not available | Data not available | Reported to be more potent than QMPSB in human studies.[2] |
| JWH-018 | Naphthoylindole | 9.0 | 2.94 | 2.8 - 102 | One of the earliest and most well-known SCRAs. |
| AM-2201 | Naphthoylindole | 1.0 | 2.6 | 2.8 - 39.5 | Fluorinated analog of JWH-018, generally showing increased potency.[6] |
| UR-144 | Tetramethylcyclopropylindole | 150 | 80 | 1959 | Lower affinity compared to many other SCRAs.[6] |
| PB-22 | Quinolinyl ester | 0.217[5] | 0.338[5] | 5.1[5] | Shares the quinolin-8-yl ester head group with QMPSB.[5] |
| 5F-PB-22 | Quinolinyl ester | Data not available | Data not available | Data not available | Fluorinated version of PB-22. |
Disclaimer: The Ki and EC50 values are compiled from various sources and experimental conditions may differ. This table should be used for general comparative purposes only.
Cannabinoid Receptor Signaling and Experimental Workflows
The primary molecular targets for synthetic cannabinoids are the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). Upon agonist binding, these receptors activate inhibitory G-proteins (Gi/o), leading to a cascade of downstream signaling events, most notably the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Caption: Simplified signaling cascade following cannabinoid receptor activation.
The potency of compounds like this compound is determined through standardized in vitro assays. The following diagrams illustrate the typical workflows for two common experimental procedures.
Caption: Workflow for a competitive radioligand binding assay to determine Ki.
Caption: General workflow for a cell-based functional assay to determine EC50.
Detailed Experimental Protocols
The following are standardized protocols for determining the binding affinity and functional activity of synthetic cannabinoids.
Competitive Radioligand Binding Assay for CB1/CB2 Receptors
Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the cannabinoid receptors.
Materials:
-
Cell membranes from HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Radioligand: [3H]CP-55,940 or a similar high-affinity cannabinoid receptor agonist.
-
Test compound (e.g., this compound).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4.
-
Non-specific binding control: A high concentration (e.g., 10 µM) of a non-labeled, high-affinity cannabinoid ligand (e.g., WIN 55,212-2).
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Prepare serial dilutions of the test compound in the binding buffer.
-
In a 96-well plate, add the binding buffer, the radioligand (at a concentration close to its Kd), and either the test compound at various concentrations, the vehicle for total binding, or the non-specific binding control.
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Functional Assay
Objective: To determine the functional potency (EC50) of a test compound by measuring its ability to inhibit adenylyl cyclase and reduce intracellular cAMP levels.
Materials:
-
HEK-293 or CHO cells stably expressing human CB1 or CB2 receptors.
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay-based kits).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach and grow overnight.
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound at various concentrations for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
Data Analysis:
-
Normalize the data to the response produced by forskolin alone (100%).
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the test compound that produces 50% of its maximal inhibitory effect).
-
The Emax value (maximum effect) can also be determined to assess the efficacy of the compound relative to a known full agonist.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. QMPSB [medbox.iiab.me]
- 4. QMPSB - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Effects of bioisosteric fluorine in synthetic cannabinoid designer drugs JWH-018, AM-2201, UR-144, XLR-11, PB-22, 5F-PB-22, APICA, and STS-135 - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Purity of 2F-Qmpsb: A Comparative Guide to Structural Elucidation of Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic cannabinoids like 2F-Qmpsb is paramount for accurate pharmacological studies and safety assessments. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of impurities found in this compound, supported by experimental data and detailed protocols.
This document outlines the common impurities associated with this compound, including its synthetic precursor, degradation products, and byproducts from side reactions. We compare the efficacy of various analytical techniques in identifying and quantifying these impurities, offering a roadmap for robust purity profiling.
Comparison of Key Impurities in this compound
Several impurities have been identified in samples of this compound, primarily arising from the synthesis process or subsequent degradation. The most prominent of these are the synthetic precursor 4-methyl-3-(4,4-difluoro-1-piperidinylsulfonyl) benzoic acid (2F-MPSBA), hydrolysis products, and byproducts of transesterification.
| Impurity Name | Chemical Structure | Origin | Key Analytical Data |
| This compound | Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate | Target Compound | LC-MS (m/z): [M+H]⁺ 447.123 |
| 2F-MPSBA | 4-methyl-3-(4,4-difluoro-1-piperidinylsulfonyl) benzoic acid | Synthetic Precursor | LC-MS (m/z): [M-H]⁻ 302.066 |
| 8-Hydroxyquinoline | 8-Hydroxyquinoline | Hydrolysis Product | GC-MS: Detected as a common fragment or impurity. |
| Carboxylic Acid Derivative | 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoic acid | Hydrolysis Product | LC-MS (Negative Ion Mode): Key indicator of hydrolysis. |
| Ethyl Ester of 2F-MPSBA | Ethyl 4-methyl-3-(4,4-difluoropiperidine-1-sulfonyl)benzoate | Transesterification | GC-MS: Can be formed if ethanol is used during sample preparation. |
| 4-Fluoropiperidine Impurity | Quinolin-8-yl 3-(4-fluoropiperidine-1-sulfonyl)-4-methylbenzoate | Potential Synthesis Impurity | LC-MS (m/z): [M+H]⁺ 429 |
Analytical Techniques for Impurity Profiling: A Comparative Overview
The structural elucidation of this compound impurities relies on a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the cornerstone for detection and identification, while gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy provide complementary structural information.
High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS)
HPLC-HRMS is the most powerful technique for identifying and quantifying both expected and unexpected impurities in this compound samples. Its high sensitivity and mass accuracy enable the confident identification of trace-level compounds.
Alternative Approach: Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS offers faster analysis times and improved resolution, which can be crucial for separating closely related impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a valuable tool for the analysis of volatile and semi-volatile impurities. It is particularly useful for detecting the synthetic precursor 2F-MPSBA and transesterification byproducts. However, thermal degradation of this compound can occur in the hot injector, leading to the formation of 8-hydroxyquinoline as an artifact.
Alternative Approach: GC with a less energetic ionization technique , such as chemical ionization (CI), can help to preserve the molecular ion and provide complementary fragmentation data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the definitive structural elucidation of isolated impurities. It provides detailed information about the chemical environment of each atom in a molecule, allowing for unambiguous structure confirmation. Both ¹H and ¹³C NMR are crucial, and 2D NMR techniques can further aid in complex structure determination.
Experimental Protocols
Protocol 1: HPLC-HRMS for Impurity Profiling of this compound
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or TOF).
-
Scan Range: m/z 100-1000.
-
Data Acquisition: Full scan and data-dependent MS/MS.
-
-
Data Analysis: Process the data using appropriate software to identify peaks corresponding to this compound and its impurities based on their accurate mass and fragmentation patterns.
Protocol 2: GC-MS for Analysis of Volatile Impurities
-
Sample Preparation: Dissolve the this compound sample in a volatile solvent like chloroform or dichloromethane to a concentration of approximately 1 mg/mL. Avoid protic solvents like methanol or ethanol to prevent transesterification.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or ion trap.
-
Scan Range: m/z 40-550.
-
-
Data Analysis: Compare the obtained mass spectra with spectral libraries and known fragmentation patterns to identify impurities.
Visualizing the Workflow and Relationships
To better understand the process of impurity elucidation and the relationships between the compounds, the following diagrams are provided.
Caption: Experimental workflow for the structural elucidation of this compound impurities.
Safety Operating Guide
Navigating the Disposal of 2F-Qmpsb: A Guide for Laboratory Professionals
Absence of specific guidelines for the disposal of the synthetic cannabinoid 2F-Qmpsb necessitates a cautious and compliant approach by researchers and drug development professionals. Lacking a formal Safety Data Sheet (SDS) or manufacturer recommendations, the scientific community must rely on general best practices for chemical waste management and an understanding of the compound's known chemical properties.
Currently, there are no standardized, publicly available protocols for the disposal of this compound. Research has primarily focused on its metabolic fate and analytical characterization rather than its environmental impact or degradation for disposal purposes.[1][2][3][4] This information gap underscores the importance of treating this compound as a potentially hazardous substance and managing its waste with a high degree of caution.
Key Chemical Characteristic: Susceptibility to Hydrolysis
A significant chemical property of this compound is its susceptibility to both enzymatic and non-enzymatic ester hydrolysis.[1][2][5] This means the compound can be chemically broken down by water. While this suggests a potential degradation pathway, it is crucial to note that no formal disposal procedures based on hydrolysis have been published. The products of this hydrolysis would also need to be considered for their potential hazards before disposal.
Recommended Disposal Approach in the Absence of Specific Data
Given the lack of specific disposal instructions, the following procedural steps, based on established principles of laboratory safety and chemical waste management, are recommended. This workflow is designed to ensure safety and regulatory compliance when handling waste containing this compound.
Step-by-Step Procedural Guidance:
-
Consult Institutional and Local Regulations: Before proceeding, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) office and be aware of your local and national regulations regarding chemical waste. All subsequent steps must be in compliance with these regulations.
-
Segregate Waste: Do not mix this compound waste with other waste streams. Keep it in a dedicated, sealed, and clearly labeled container. This applies to the pure compound, solutions containing this compound, and any contaminated materials such as gloves, pipette tips, and glassware.
-
Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: Quinolin-8-yl 3-(4,4-difluoropiperidine-1-sulfonyl)-4-methylbenzoate
-
The common name: this compound
-
An accurate estimation of the concentration and quantity
-
Any other solvents or substances present in the container
-
The date the waste was first added to the container
-
-
Containerization: Use a container that is chemically compatible with this compound and any solvents used. The container must be in good condition with a securely fitting lid to prevent leaks or spills.
-
Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory. This area should be away from general laboratory traffic and have secondary containment to control any potential leaks.
-
Professional Disposal: Arrange for the collection of the waste by a licensed hazardous chemical waste disposal company, as coordinated through your institution's EHS office. High-temperature incineration is a common and effective method for the destruction of many organic compounds and is a likely disposal route for substances like this compound.[6]
What Not to Do:
-
Do not dispose of this compound down the drain. This can contaminate waterways and is likely a violation of environmental regulations.
-
Do not dispose of this compound in regular trash. This poses a risk to custodial staff and the environment.
-
Do not attempt to neutralize or chemically treat this compound waste without a validated and approved protocol. While it is known to hydrolyze, the byproducts may also be hazardous, and an uncontrolled reaction could pose a safety risk. Any such procedure should only be undertaken by trained personnel with the explicit approval of the institutional safety officer.[7]
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists this compound and SGT-233 Including Isozyme Mapping and Carboxylesterases Activity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic cannabinoid receptor agonists: Analytical profiles and development of QMPSB, QMMSB, QMPCB, this compound, QMiPSB, and SGT-233 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Metabolic Fate of the Synthetic Cannabinoid Receptor Agonists QMPSB and QMPCB (SGT-11) Including Isozyme Mapping and Esterase Activity | MDPI [mdpi.com]
- 6. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling 2F-Qmpsb
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of 2F-Qmpsb, a synthetic cannabinoid receptor agonist. Given the limited publicly available safety data specific to this compound, these recommendations are based on best practices for handling potent, novel psychoactive substances. A thorough risk assessment should be conducted by each institution prior to commencing any work with this compound.
Personal Protective Equipment (PPE)
The primary goal of Personal Protective Equipment is to establish a barrier between the researcher and the hazardous substance. For a compound with unknown toxicological properties like this compound, a comprehensive PPE strategy is critical.
Recommended PPE for Handling this compound
| PPE Category | Item | Specifications & Best Practices |
| Hand Protection | Double-gloving with nitrile gloves | Wear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of immediately after handling the compound. Change gloves frequently, at least every two hours, or immediately upon known or suspected contamination. |
| Body Protection | Disposable, fluid-resistant lab coat with knit cuffs | A disposable lab coat provides a barrier against splashes and aerosol contamination. Knit cuffs ensure a snug fit around the inner gloves. The lab coat should be removed before leaving the designated work area. |
| Eye Protection | Chemical splash goggles or a full-face shield | Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are necessary to protect against splashes and aerosols. A full-face shield offers an additional layer of protection. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator | Due to the potential for aerosolization of the powdered compound, respiratory protection is essential. An N95 respirator is the minimum recommendation. For procedures with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered. |
| Foot Protection | Closed-toe shoes and disposable shoe covers | Laboratory-appropriate closed-toe shoes are mandatory. Disposable shoe covers should be worn in the designated handling area to prevent the tracking of contaminants. |
Operational Plan: Handling this compound
A step-by-step approach to handling this compound is essential to minimize exposure risk. All manipulations of the solid compound should be performed within a certified chemical fume hood or a powder containment hood.
Experimental Workflow
Figure 1. A logical workflow for the safe handling of this compound, from initial preparation to final cleanup and disposal.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure. All waste is considered hazardous chemical waste.
Waste Segregation and Disposal Procedures
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed hazardous waste container | Includes contaminated gloves, gowns, shoe covers, pipette tips, and any other disposable materials that have come into contact with this compound. |
| Liquid Waste | Labeled, sealed hazardous waste container for liquid chemical waste | Includes unused solutions of this compound and solvent rinses from decontaminating glassware. |
| Sharps Waste | Puncture-resistant sharps container labeled as hazardous chemical waste | Includes needles, syringes, and scalpels used in procedures with this compound. |
To render the waste "unusable and unrecognizable," it is recommended to mix the chemical waste with a non-hazardous material, such as sand or cat litter, in a 1:1 ratio before it is collected by a licensed hazardous waste disposal service.[1] Always adhere to your institution's specific hazardous waste disposal guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
